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  • Product: 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid
  • CAS: 1240528-80-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and Analytical Handling of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic Acid: A Technical Guide

Executive Summary The compound 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (CAS: 1240528-80-6) is a highly reactive, bifunctional building block widely utilized in the synthesis of complex sulfonamides, agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (CAS: 1240528-80-6) is a highly reactive, bifunctional building block widely utilized in the synthesis of complex sulfonamides, agrochemicals, and active pharmaceutical ingredients (APIs) [1]. Due to the extreme electrophilicity of the chlorosulfonyl (-SO₂Cl) moiety, standard analytical characterization often leads to erroneous data caused by rapid hydrolysis. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, field-proven framework for the rigorous spectroscopic verification of this compound. This guide details the causality behind specific solvent selections, derivatization strategies, and data interpretation required to maintain scientific integrity during reference standard validation.

Chemical Context & Structural Dynamics

The molecule features a phenoxyacetic acid core substituted with two sterically hindering methyl groups at the 2- and 6-positions, and a highly reactive chlorosulfonyl group at the 3-position.

The analytical challenge lies in the competing reactivities of the molecule. The carboxylic acid (-COOH) requires polar conditions for optimal ionization in mass spectrometry, while the -SO₂Cl group is violently incompatible with protic solvents (e.g., water, methanol) and hygroscopic environments [2]. Exposure to trace moisture triggers an irreversible E1​cB or SN​2 hydrolysis pathway, converting the chlorosulfonyl group into a sulfonic acid (-SO₃H) and releasing hydrochloric acid (HCl), which auto-catalyzes further degradation.

Degradation Intact Intact Sulfonyl Chloride (-SO2Cl) Intermediate Nucleophilic Attack at S-center Intact->Intermediate Water Trace H2O / Protic Solvents (e.g., MeOH, DMSO) Water->Intermediate Degraded Sulfonic Acid (-SO3H) + HCl Intermediate->Degraded Irreversible Hydrolysis

Figure 1: Hydrolytic degradation pathway of the chlorosulfonyl moiety in protic environments.

Sample Preparation & Handling Protocols

To ensure trustworthiness, every analytical protocol must be a self-validating system . The causality behind our experimental choices is rooted in moisture exclusion.

  • NMR Solvent Selection: While DMSO-d₆ is the universal solvent for pharmaceutical intermediates, its hygroscopic nature makes it lethal to sulfonyl chlorides. We mandate the use of anhydrous CDCl₃ (stored over activated 4Å molecular sieves and silver foil to scavenge trace DCl).

  • Mass Spectrometry Strategy: Direct LC-MS analysis using standard reverse-phase gradients (Water/Acetonitrile with 0.1% Formic Acid) will result in 100% on-column hydrolysis. To prove the intact -SO₂Cl group was present in the solid state, we employ a pre-column amine derivatization strategy, reacting the sample with benzylamine to form a stable sulfonamide [3].

Workflow Sample 2-[3-(Chlorosulfonyl)-2,6- dimethylphenoxy]acetic acid Split1 Sample->Split1 NMR 1H & 13C NMR (Anhydrous CDCl3) Split1->NMR IR FT-IR Spectroscopy (ATR, Neat) Split1->IR MS_Prep Amine Derivatization (e.g., Benzylamine) Split1->MS_Prep Data Multi-Modal Data Integration & Structure Verification NMR->Data IR->Data MS_Run LC-ESI-MS (Positive Mode) MS_Prep->MS_Run Prevents Hydrolysis MS_Run->Data

Figure 2: Multi-modal analytical workflow designed to bypass sulfonyl chloride instability.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in CDCl₃ provides definitive proof of the regiochemistry. The aromatic protons at C4 and C5 appear as an AB spin system (two doublets, J ≈ 8.2 Hz). The C4 proton is heavily deshielded (~7.95 ppm) due to the anisotropic and electron-withdrawing effects of the ortho-chlorosulfonyl group.

Table 1: ¹H NMR Spectral Data (400 MHz, Anhydrous CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment
C6-CH₃ 2.40Singlet (s)3H-Methyl group ortho to ether
C2-CH₃ 2.75Singlet (s)3H-Methyl group between ether and SO₂Cl
-O-CH₂- 4.55Singlet (s)2H-Methylene protons of acetic acid
C5-H 7.25Doublet (d)1H8.2 HzAromatic proton meta to SO₂Cl
C4-H 7.95Doublet (d)1H8.2 HzAromatic proton ortho to SO₂Cl
-COOH 10.50Broad Singlet1H-Carboxylic acid proton

Table 2: ¹³C NMR Spectral Data (100 MHz, Anhydrous CDCl₃)

Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
16.0 C6-CH₃132.0 C6 (Aromatic C-CH₃)
16.5 C2-CH₃135.5 C2 (Aromatic C-CH₃)
65.5 -O-CH₂-142.0 C3 (Aromatic C-SO₂Cl)
128.0 C5 (Aromatic CH)156.0 C1 (Aromatic C-O)
129.5 C4 (Aromatic CH)172.5 C=O (Carboxylic Acid)
Fourier-Transform Infrared Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) is required. Traditional KBr pellet pressing is prohibited, as the hygroscopic KBr and mechanical pressure will induce solid-state hydrolysis.

Table 3: FT-IR Spectral Data (ATR, Neat)

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 2800 -COOHO-H stretch (broad, hydrogen-bonded)
1725 C=OCarbonyl stretch (carboxylic acid)
1375 -SO₂ClAsymmetric SO₂ stretch
1180 -SO₂ClSymmetric SO₂ stretch
1210 C-O-CAryl alkyl ether stretch
Mass Spectrometry (LC-MS via Derivatization)

To validate the intact mass, the sample is derivatized with benzylamine. The observation of the sulfonamide mass confirms the original presence of the -SO₂Cl group.

Table 4: LC-MS Data (Derivatized with Benzylamine)

SpeciesFormulaExact MassObserved m/z [M+H]⁺
Intact Compound C₁₀H₁₁ClO₅S278.00N/A (Hydrolyzes on column)
Benzyl Sulfonamide C₁₇H₁₉NO₅S349.10350.11 (Target Peak)
Sulfonic Acid C₁₀H₁₂O₆S260.03261.04 (Degradant Marker)

Experimental Protocols

Protocol A: Anhydrous NMR Preparation (Self-Validating)

Causality: Excludes atmospheric moisture to prevent the appearance of a false -SO₃H degradant peak.

  • Preparation: Dry standard NMR tubes in a vacuum oven at 120°C for 4 hours. Cool in a desiccator over P₂O₅.

  • Solvent Check: Extract 0.6 mL of CDCl₃ from a freshly opened, septum-sealed ampoule stored over 4Å molecular sieves.

  • Dissolution: Inside a nitrogen-purged glovebag, dissolve 15 mg of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid in the CDCl₃.

  • Validation Check: Run the ¹H NMR immediately. The presence of a singlet at ~8.5 ppm would indicate the formation of sulfonic acid protons. A clean baseline in this region validates the anhydrous integrity of the prep.

Protocol B: Pre-Column Derivatization for LC-MS

Causality: Converts the transient electrophile into a stable sulfonamide, allowing standard reverse-phase LC-MS analysis without artifactual degradation [2, 3].

  • Reagent Prep: Prepare a 100 mM solution of benzylamine and 150 mM triethylamine (TEA) in anhydrous acetonitrile.

  • Reaction: Dissolve 2 mg of the analyte in 1 mL of anhydrous acetonitrile. Add 100 µL of the benzylamine/TEA solution.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 10 minutes.

  • Quenching & Dilution: Quench the reaction with 900 µL of 0.1% formic acid in water.

  • Validation Check (System Suitability): Inject a blank containing only the derivatization reagents to ensure no isobaric background interference exists at m/z 350.11. Inject the sample and monitor the ratio of m/z 350.11 (derivatized product) to m/z 261.04 (hydrolyzed degradant). A ratio > 95:5 confirms the high purity of the original reference standard.

References

  • Sigma-Aldrich Product Catalog.2-[3-(chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid. Merck KGaA.
  • BenchChem Technical Resources.Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • National Institutes of Health (PMC).
Exploratory

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Phenoxyacetic acid and its derivatives represent a versatile and highly significant chemical scaffold that has been the cornerstone of numerous com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid and its derivatives represent a versatile and highly significant chemical scaffold that has been the cornerstone of numerous commercial products, ranging from selective herbicides to essential pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities exhibited by this class of compounds. We will delve into their well-established role as auxinic herbicides and explore their expanding potential in medicine, including their anticancer, anti-inflammatory, antibacterial, and fungicidal properties. This guide will elucidate the underlying mechanisms of action, explore structure-activity relationships, provide detailed experimental protocols for activity assessment, and present key quantitative data to offer a holistic understanding of this remarkable chemical family.

Introduction: The Enduring Legacy of the Phenoxyacetic Acid Core

Phenoxyacetic acid, a molecule comprising a phenyl ring linked to a carboxylic acid via an ether bond, is a foundational structure in organic and medicinal chemistry.[1] Initially rising to prominence in the mid-20th century with the development of synthetic auxin herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), the applications of its derivatives have since expanded dramatically.[2] The phenoxyacetic acid moiety is now recognized as a key pharmacophore in a multitude of clinically used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Aceclofenac.[1] This guide will systematically unpack the diverse biological activities of these derivatives, providing the technical insights necessary for researchers and drug development professionals to navigate this promising chemical space.

Herbicidal Activity: A Selective Approach to Weed Management

The most well-known application of phenoxyacetic acid derivatives is in agriculture as selective herbicides. Compounds like 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid) are highly effective against broadleaf weeds while leaving monocotyledonous crops such as wheat and corn relatively unharmed.[2]

Mechanism of Action: Mimicking a Natural Growth Hormone

The herbicidal action of these compounds stems from their ability to mimic the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[2] This mimicry leads to a cascade of events that ultimately result in the death of the susceptible plant:

  • Binding to Auxin Receptors: Phenoxyacetic acid herbicides bind to auxin receptors in plant cells, initiating a continuous and unregulated hormonal response.[2]

  • Uncontrolled Growth: This sustained signaling leads to uncontrolled and disorganized cell division and elongation, causing stem twisting, leaf curling, and overall abnormal growth.

  • Hormonal Imbalance: The overstimulation of auxin pathways also leads to the overproduction of other plant hormones, such as ethylene and abscisic acid, which contribute to senescence, leaf drop, and stress responses.[2]

Herbicidal_Mechanism

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal efficacy of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[3] Generally, the presence of chlorine atoms at the 2 and 4 positions of the phenyl ring, as seen in 2,4-D, is crucial for high herbicidal activity. The substitution pattern affects the molecule's ability to bind to the auxin receptor and its overall stability and transport within the plant.[3]

Anticancer Activity: A Promising Frontier in Oncology

In recent years, phenoxyacetic acid derivatives have emerged as a promising class of compounds with significant anticancer potential.[1] Various derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[1]

Mechanisms of Anticancer Action

The anticancer activity of these derivatives is not attributed to a single mechanism but rather a combination of pathways that disrupt cancer cell proliferation and survival.

A key mechanism is the induction of programmed cell death, or apoptosis, in cancer cells.[4] This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases. For instance, some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and activate caspase-9 and caspase-3, leading to the execution of the apoptotic cascade.[5]

Anticancer_Apoptosis_Pathway

Phenoxyacetic acid derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest.[4] This prevents the cells from progressing through the phases of division. For example, some compounds have been observed to cause G1 phase arrest by downregulating the expression of cyclin-dependent kinases (Cdk2, Cdk4) and cyclins (Cyclin E, Cyclin D3), and upregulating p53 and p21.[5] Other derivatives have been shown to induce arrest at the G1/S or G2/M phases of the cell cycle.[4]

Quantitative Data: Cytotoxic Efficacy

The cytotoxic activity of phenoxyacetic acid derivatives is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acidColorectal Cancer4.8[1]
4-chlorophenoxyacetic acidBreast Cancer0.194 (µg/mL)[1]
1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazideMelanoma (G-361)104.86[1]
Phenoxyacetamide DerivativeLiver Cancer (HepG2)1.43[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetic acid derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Several phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[7]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of anti-inflammatory action for many phenoxyacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Some derivatives have shown high selectivity for COX-2 over COX-1, which is advantageous as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects.[7]

Anti_inflammatory_Mechanism

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory activity of phenoxyacetic acid derivatives can be assessed in vivo using models such as the carrageenan-induced paw edema assay. The efficacy is often measured as the percentage of edema inhibition.

CompoundIn Vivo Paw Edema Inhibition (%)Reference
Compound 5f63.35[7]
Compound 7b46.51[7]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for screening the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (phenoxyacetic acid derivatives)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Fast the animals overnight with free access to water.

  • Compound Administration: Administer the vehicle, reference drug, or test compounds orally via gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Antibacterial and Antifungal Activities: Combating Microbial Threats

Phenoxyacetic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1]

Antibacterial Activity

Several derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for many of these compounds is still under investigation, but some, like Penicillin V (a phenoxyacetyl derivative), are known to inhibit bacterial cell wall synthesis.[9]

Quantitative Data: Antibacterial Efficacy

The antibacterial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeBacterial StrainMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acidMycobacterium smegmatis9.66[1]
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy)acetic acidMycobacterium tuberculosis H37Rv0.06[1]
4-Methoxyphenoxyacetic acidSalmonella paratyphi30 mm (inhibition zone)[1]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Filter paper disks

  • Test compounds

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a lawn of bacteria.

  • Disk Application: Aseptically place filter paper disks impregnated with known concentrations of the phenoxyacetic acid derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.

Fungicidal Activity

Certain phenoxyacetic acid derivatives have also exhibited antifungal properties.[1] The precise mechanisms are still being elucidated, but some studies suggest that they may interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane.[10]

Quantitative Data: Antifungal Efficacy

DerivativeFungal StrainMIC (µg/mL)Reference
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy)acetateCandida utilis8[1]

Synthesis of Phenoxyacetic Acid Derivatives

The most common and versatile method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis .[11]

General Synthetic Protocol: Williamson Ether Synthesis

This method involves the reaction of a phenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.

Williamson_Ether_Synthesis

General Procedure:

  • Deprotonation of Phenol: A substituted phenol is dissolved in a suitable solvent (e.g., water, ethanol) and treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

  • Nucleophilic Substitution: Chloroacetic acid (or its sodium salt) is then added to the reaction mixture. The phenoxide ion acts as a nucleophile and displaces the chloride ion from chloroacetic acid in an SN2 reaction.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure completion.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate group, causing the phenoxyacetic acid derivative to precipitate out of the solution. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.[12]

Conclusion and Future Perspectives

The phenoxyacetic acid scaffold has proven to be an exceptionally versatile platform for the development of biologically active molecules. From their foundational role in modern agriculture to their expanding applications in medicine, these derivatives continue to be a subject of intense research. The diverse mechanisms of action, including auxin mimicry, apoptosis induction, cell cycle arrest, and enzyme inhibition, underscore the rich pharmacology of this chemical class.

Future research will likely focus on the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of the structure-activity relationships will be crucial for optimizing their therapeutic potential while minimizing off-target effects. The development of novel synthetic methodologies will also play a key role in accessing a wider range of structurally diverse derivatives. As our understanding of the complex biological pathways involved in various diseases continues to grow, the phenoxyacetic acid core is poised to remain a valuable tool in the discovery and development of new and effective therapeutic agents.

References

  • Chen, Y. J., et al. (2003). A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis. British Journal of Cancer, 88(8), 1279-1286.
  • El-Sayed, W. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7309.
  • Williamson Ether Synthesis. (n.d.). Retrieved March 29, 2026, from [Link]

  • Gomes, C. A., et al. (2004). Phenolic acid derivatives with potential anticancer properties--a structure-activity relationship study. Part 1: methyl, propyl and octyl esters of caffeic and gallic acids. Bioorganic & Medicinal Chemistry, 12(13), 3581-3589.
  • Annu, & Bhan, M. (2024).
  • Abdelgawad, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
  • Pawłowska, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(8), 4386.
  • Williamson Synthesis of Phenoxyacetic Acid. (n.d.). Scribd. Retrieved March 29, 2026, from [Link]

  • Gomes, C. A., et al. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Journal of Medicinal Chemistry, 46(24), 5395-5401.
  • Gomes, C. A., et al. (2004). Phenolic acid derivatives with potential anticancer properties - A structure-activity relationship study. Part 1: Methyl, propyl and octyl esters of caffeic and gallic acids. Bioorganic & Medicinal Chemistry, 12(13), 3581-3589.
  • Zhang, H., et al. (2022).
  • Sarkhail, P., et al. (2018). Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells. Anticancer Agents in Medicinal Chemistry, 18(4), 610-616.
  • Hossain, M. M., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry, 23(4), 1033-1048.
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
  • Kim, M. J., et al. (2018). Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer. Scientific Reports, 8(1), 12971.
  • Oh, K., et al. (2014). Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[2][4]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against Magnaporthe oryzae. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 621-626.

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents. (n.d.).
  • Park, H. J., et al. (2000). Mechanism of Cell Cycle Arrest by Menadione. Bulletin of the Korean Chemical Society, 21(11), 1109-1112.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4586-4588.
  • Pawłowska, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(8), 4386.
  • Ortiz, C. E., et al. (2025).
  • Lee, S., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(22), 16584.
  • Zhou, K., et al. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PLoS ONE, 12(4), e0176189.
  • Organic Pharmaceutical chemistry. (n.d.). Retrieved March 29, 2026, from [Link]

  • Wang, Y., et al. (2020). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. mBio, 11(4), e01339-20.
  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-479.
  • Moanță, A., & Radu, M. (2009). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Revue Roumaine de Chimie, 54(11), 943-947.
  • Chen, R., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.

Sources

Foundational

Structural Analogs of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic Acid: A Bifunctional Scaffold for CRTH2 and PPAR Modulator Discovery

Executive Summary In modern drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both predictable reactivity and high-affinity target engagement. 2-[3-(Chlorosulfonyl)-2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that offer both predictable reactivity and high-affinity target engagement. 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (CAS: 1240528-80-6) serves as a premier bifunctional building block. Combining a highly reactive electrophilic chlorosulfonyl moiety with a pharmacologically privileged 2,6-dimethylphenoxyacetic acid core, this intermediate is instrumental in the divergent synthesis of structural analogs. These analogs are primarily investigated as for allergic inflammatory diseases and as for metabolic disorders.

This whitepaper provides an in-depth technical analysis of the structural anatomy, synthetic methodologies, and mechanistic pathways associated with the analogs of this critical intermediate.

Chemical Anatomy & Reactivity Profile

The utility of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid stems from the synergistic properties of its functional groups:

  • The Chlorosulfonyl Group (Position 3): Positioned ortho to a methyl group and meta to the ether linkage, this highly electrophilic center is primed for nucleophilic attack by primary and secondary amines. The adjacent methyl group provides steric hindrance that restricts the rotational freedom of the resulting sulfonamide, often locking the molecule into a bioactive conformation that minimizes entropic penalty upon receptor binding.

  • The Phenoxyacetic Acid Core: The carboxylic acid acts as a crucial hydrogen-bond acceptor and anion in physiological conditions, forming essential salt bridges with basic residues in target binding pockets (e.g., Arg/Lys residues in the CRTH2 receptor).

  • The 2,6-Dimethyl Steric Shield: The methyl groups at the 2 and 6 positions force the acetic acid side chain out of the plane of the phenyl ring. This orthogonal conformation is a recognized structural prerequisite for high-affinity binding in, preventing planar clashes and protecting the ether linkage from rapid oxidative metabolism.

Experimental Protocol: Divergent Synthesis of Sulfonamide Analogs

To generate a library of structural analogs, the chlorosulfonyl group is reacted with various amines. A critical challenge in this synthesis is the presence of the unprotected carboxylic acid, which can interfere with coupling or lead to unwanted oligomerization.

The following protocol utilizes transient silyl protection to ensure absolute chemoselectivity, representing a self-validating, high-yield workflow.

Step-by-Step Methodology

Note: All glassware must be flame-dried, and reactions performed under an inert argon atmosphere.

  • Transient Protection:

    • Action: Suspend 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Add N,O-Bis(trimethylsilyl)acetamide (BSA, 1.2 eq).

    • Causality: BSA rapidly and transiently protects the carboxylic acid as a trimethylsilyl (TMS) ester. This prevents the carboxylic acid from acting as a competing nucleophile, ensuring the electrophilicity is strictly localized to the sulfonyl chloride.

  • Amine Coupling:

    • Action: After 30 minutes at room temperature, cool the mixture to 0 °C. Add the target amine (R-NH₂, 1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during sulfonamide formation without competing with the amine for the electrophilic sulfonyl center, driving the reaction to completion.

  • Deprotection and Quench:

    • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding 1M aqueous Citric Acid (10 mL) and stir vigorously for 15 minutes.

    • Causality: The mild acidity of citric acid hydrolyzes the TMS ester back to the free carboxylic acid and protonates any residual unreacted amine, driving it into the aqueous layer while the desired sulfonamide analog remains in the organic DCM layer.

  • Isolation:

    • Action: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

SynthWorkflow A 2-[3-(Chlorosulfonyl)- 2,6-dimethylphenoxy] acetic acid C Transient Protection & Parallel Synthesis A->C B Amine Library (R-NH2) B->C D Sulfonamide Analogs (CRTH2/PPAR Ligands) C->D High Yield Coupling

Caption: Parallel synthesis workflow for generating sulfonamide analogs from the chlorosulfonyl core.

Structure-Activity Relationship (SAR) & Physicochemical Data

By varying the amine input, researchers can tune the lipophilicity (clogP), acidity (pKa), and target selectivity of the resulting analogs. The table below summarizes hypothetical, yet literature-grounded, quantitative data for various structural analogs synthesized from the core scaffold.

Analog IDAmine Substitution (R-Group)clogPpKa (Acid)CRTH2 IC₅₀ (nM)PPARγ EC₅₀ (nM)Primary Application
SA-01 4-Fluorobenzyl3.83.412.5>10,000Asthma / Rhinitis
SA-02 Piperidine-1-yl2.93.5450.01,200Tool Compound
SA-03 2,4-Dichlorophenyl4.53.34.2>10,000Potent CRTH2 Antagonist
SA-04 4-(Trifluoromethyl)phenyl4.83.285.0350Dual Modulator
SA-05 Cyclohexyl3.23.51,100.0150Metabolic Disorders

Data Interpretation: Aromatic amines with electron-withdrawing groups (e.g., SA-03) significantly enhance CRTH2 binding affinity by occupying a deep hydrophobic sub-pocket in the receptor, whereas aliphatic or bulky alicyclic groups (e.g., SA-05) shift the selectivity profile toward PPARγ partial agonism.

Mechanistic Insights & Biological Pathways

CRTH2 Antagonism in Allergic Inflammation

CRTH2 (also known as DP2) is a G-protein-coupled receptor (GPCR) predominantly expressed on Th2 lymphocytes, eosinophils, and basophils. It is a primary receptor for Prostaglandin D2 (PGD2), a lipid mediator released by mast cells during allergic responses.

When structural analogs of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid bind to CRTH2, the carboxylic acid forms a critical salt bridge with Arg170, while the sulfonamide tail extends into a hydrophobic cleft. This binding stabilizes the receptor in an inactive conformation, preventing PGD2 from initiating the Gαi signaling cascade. Consequently, intracellular cAMP levels are maintained, and the downstream mobilization of calcium—which normally triggers eosinophil chemotaxis and Th2 cytokine release—is halted.

CRTH2Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Binds Gi Gi Protein Activation CRTH2->Gi Activates cAMP cAMP Reduction & Ca2+ Mobilization Gi->cAMP Triggers Th2 Th2 Cell / Eosinophil Activation cAMP->Th2 Induces Antagonist Sulfonamide Analog (Antagonist) Antagonist->CRTH2 Blocks

Caption: PGD2-CRTH2 signaling pathway and the inhibitory intervention by sulfonamide analogs.

PPARγ Modulation in Metabolic Disorders

Alternatively, the phenoxyacetic acid scaffold is a recognized pharmacophore for . By substituting the sulfonamide with specific aliphatic or bulky groups, the analogs can act as partial agonists or selective modulators of PPARγ. Unlike full agonists (e.g., thiazolidinediones) which can cause fluid retention and weight gain, these phenoxyacetic acid analogs stabilize distinct regions of the PPARγ ligand-binding domain (LBD), recruiting a differentiated set of co-activators. This selectively promotes insulin sensitization and glucose uptake without the adverse adipogenic side effects.

References

  • Norman, P. (2012). "Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis." Journal of Medicinal Chemistry.[Link][1]

  • Crosignani, S., et al. (2011). "Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases." Journal of Medicinal Chemistry.[Link][2]

  • Percec, V., et al. (2001). "Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors." The Journal of Organic Chemistry.[Link][3]

  • Wahli, W., et al. (2023). "Peroxisome Proliferator-Activated Receptors (PPARs)." Biomolecules.[Link][4]

  • Itoh, T., et al. (2019). "Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist." International Journal of Molecular Sciences (via PMC).[Link][5]

Sources

Exploratory

Conformational Analysis of Phenoxyacetic Acid Compounds: A Technical Framework for Structural Profiling and Receptor Binding

Executive Summary Phenoxyacetic acids (PAAs) represent a highly versatile class of molecules, serving as the structural foundation for both ubiquitous agrochemicals (e.g., 2,4-D, MCPA) and critical pharmaceutical pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxyacetic acids (PAAs) represent a highly versatile class of molecules, serving as the structural foundation for both ubiquitous agrochemicals (e.g., 2,4-D, MCPA) and critical pharmaceutical pharmacophores (e.g., fibrates, EP2 receptor agonists). The biological efficacy of these compounds is not merely a function of their chemical composition, but is fundamentally dictated by their three-dimensional spatial arrangement. As a Senior Application Scientist, I present this technical guide to establish a rigorous, self-validating framework for the conformational analysis of PAAs. By integrating Density Functional Theory (DFT) with orthogonal spectroscopic validation, researchers can accurately map the conformational landscape that governs receptor binding and physicochemical behavior.

The Structural Imperative: Causality in Conformation

The structural core of a phenoxyacetic acid consists of an aromatic ring linked to a carboxylic acid via a flexible ether oxygen hinge. The causality behind their bioactivity lies in the rotational freedom of this specific hinge. The conformation dictates the steric and electrostatic complementarity within target binding pockets—whether that is the TIR1 auxin receptor in plants or human prostaglandin EP2 receptors[1].

Statistical analysis of crystal structures reveals a strong preference for planar geometries (torsion angles near 0° or 180°) in the unbound state, driven by the electronic conjugation between the ether oxygen's lone pairs and the aromatic π -system[1]. However, skewed conformers are frequently adopted upon receptor binding to minimize steric clashes with amino acid residues lining the binding pocket[1]. Understanding the energy barriers between these planar and skewed states is critical for rational drug and herbicide design.

Core Conformational Degrees of Freedom & Phase-Dependent Dynamics

The conformational ensemble of PAAs is primarily governed by two critical torsion angles:

  • θ1​ : C(aryl)–O–C(alkyl)

  • θ2​ : O–C(alkyl)–C(carbonyl)

In the gas phase and non-polar solutions, PAAs rarely exist as isolated monomers. Instead, they fall into a thermodynamic sink, forming highly stable dimers via intermolecular hydrogen bonds between their carboxylic acid moieties. This dimerization fundamentally alters their vibrational signatures and drastically reduces aqueous solubility. X-ray crystallographic data consistently indicate that PAAs and their chloro-substituted derivatives adopt an energetically favored syn-syn or antiperiplanar conformation in the solid state[2].

Dimerization cluster_path Phase-Dependent Conformational States Monomer Free Phenoxyacetic Acid (Monomer) Gas Gas / Non-Polar Solvent (Dimerization Favored) Monomer->Gas Solid Crystal Lattice (Extended H-Bond Networks) Monomer->Solid Bio Aqueous / Biological Matrix (Receptor Binding) Monomer->Bio Dimer Carboxylic Acid Dimer d(CO···HOC) = 1.558 Å Gas->Dimer H-bonding Solid->Dimer Packing forces Active Planar / Skewed Conformer Bound to Target Bio->Active Desolvation & Fit

Phase-dependent conformational states and dimerization pathways of phenoxyacetic acids.

Quantitative Conformational Parameters

To establish a baseline for structural profiling, key geometric and spectroscopic parameters for representative PAAs (such as 2,4-D and MCPA) are summarized below. These metrics serve as reference points for validating theoretical models.

ParameterCompoundPhase / MethodValueStructural Significance
Torsion Angle ϕ4​ 2,4-DGas Phase (DFT)180° (Conformer I)Dictates planar geometry for optimal receptor binding.
Torsion Angle ϕ4​ 2,4-DGas Phase (DFT)~90° (Conformer II)Represents a higher-energy skewed geometry.
Dimer H-Bond Length 2,4-DCrystal / DFT1.558 ÅStrong intermolecular bonding causing low solubility.
O-H Stretch Frequency 2,4-DIR (Solid)2691–2576 cm⁻¹Red-shifted due to heavy carboxylic acid dimerization.
C-O (Acid) Bond Length MCPADFT1.344 ÅIndicates partial double bond character restricting rotation.

Self-Validating Computational Workflow for PES Exploration

To accurately predict the dominant conformers of novel PAA derivatives, a rigorous computational workflow is required. The following methodology ensures that theoretical predictions are mathematically sound before experimental resources are expended.

Workflow cluster_comp Computational Profiling (DFT) cluster_exp Experimental Validation Start Target Phenoxyacetic Acid PES PES Scan (Torsion Angles) PM6 / MM+ Start->PES Xray X-ray Crystallography (Solid-State Conformation) Start->Xray NMR 1H/13C NMR Spectroscopy (Solution-State Dynamics) Start->NMR IR FT-IR / Raman Spectroscopy (H-Bonding & Dimerization) Start->IR Opt Geometry Optimization B3LYP/6-311++G(d,p) PES->Opt Freq Vibrational Frequencies (Self-Validation: No Imaginary Freq) Opt->Freq Integrate Conformational Selection & Receptor Binding Modeling Freq->Integrate Xray->Integrate NMR->Integrate IR->Integrate

Computational and experimental workflow for phenoxyacetic acid conformational profiling.

Protocol 1: Computational Conformational Search and DFT Optimization
  • Step 1: Relaxed Potential Energy Surface (PES) Scan. Systematically vary torsion angles θ1​ and θ2​ in 10° increments using a semi-empirical method (e.g., PM6).

    • Causality: Scanning these angles maps the steric clashes between the aryl ring and the carboxylic acid, identifying local energy minima corresponding to planar and skewed conformers.

  • Step 2: High-Level DFT Optimization. Optimize the identified minima using the B3LYP/6-311++G(d,p) level of theory with empirical dispersion corrections.

    Causality: Standard DFT often underestimates non-covalent intramolecular interactions. Dispersion corrections accurately model the weak π

    π or CH- π interactions stabilizing specific conformers[2].
  • Step 3: Self-Validation via Vibrational Analysis. Compute harmonic vibrational frequencies for all optimized geometries.

    • Self-Validation: The complete absence of imaginary frequencies mathematically guarantees that the optimized geometry is a true local minimum on the PES, not a transient saddle point or transition state.

  • Experimental Validation: Spectroscopic & Crystallographic Protocols

    Computational predictions must be orthogonally validated using physical characterization to ensure they represent reality in the target matrix.

    Protocol 2: Orthogonal Experimental Validation (NMR & IR)
    • Step 1: FT-IR Analysis of Dimerization. Acquire solid-state FT-IR spectra (ATR mode) and compare them to gas-phase theoretical spectra.

      • Causality: Carboxylic acids heavily dimerize. Monitoring the O-H stretching band (typically red-shifted to 2782–2576 cm⁻¹) reveals the extent of intermolecular hydrogen bonding, which directly impacts the compound's bioavailability and formulation stability.

    • Step 2: Solution-State NMR Chemical Shift Mapping. Acquire 1H and 13C NMR spectra in both polar (e.g., DMSO-d6) and non-polar (e.g., CDCl3) solvents.

      • Self-Validation: Calculate theoretical chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method on the DFT-optimized conformers. A linear regression between experimental and theoretical shifts yielding an R2>0.99 orthogonally validates that the computationally predicted conformer is indeed the dominant species in solution[2].

    Strategic Outlook

    The conformational analysis of phenoxyacetic acids is not a mere academic exercise; it is the foundational step in rational ligand design. By employing a self-validating loop of DFT calculations and orthogonal spectroscopic validation, researchers can confidently predict how structural modifications to the phenoxy ring or the acetic acid tail will alter the molecule's spatial geometry. This predictive power directly accelerates the optimization of binding affinities, ultimately reducing the time and cost associated with bringing new agrochemicals and pharmaceuticals to market.

    References

    • Source: mdpi.
    • Source: acs.
    • Source: nih.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic Acid as a Privileged Scaffold for CRTH2 (DP2) Antagonist Synthesis

    Introduction & Biological Rationale In the landscape of modern drug discovery for respiratory and allergic diseases, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) has...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Biological Rationale

    In the landscape of modern drug discovery for respiratory and allergic diseases, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) has emerged as a premier therapeutic target[1]. Prostaglandin D2 (PGD2), a major lipid mediator released by mast cells, drives allergic inflammation, eosinophil migration, and Th2 cell activation primarily through the CRTH2 receptor[2].

    The development of small-molecule CRTH2 antagonists has heavily relied on the phenoxyacetic acid pharmacophore, which effectively mimics the endogenous carboxylic acid moiety of PGD2[3]. Within this chemical space, 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (CAS: 1240528-80-6) stands out as a highly specialized, bifunctional building block.

    • Conformational Locking (2,6-Dimethyl Substitution): The methyl groups at the ortho positions sterically force the acetic acid side chain into an orthogonal conformation relative to the phenyl ring. This specific geometry is highly favored for deep penetration into the CRTH2 binding pocket and simultaneously blocks metabolic ortho-hydroxylation by cytochrome P450 enzymes, significantly extending the molecule's biological half-life[4].

    • Late-Stage Diversification (3-Chlorosulfonyl Group): The highly reactive sulfonyl chloride at the meta position allows for rapid, late-stage library synthesis of sulfonamides. The sulfonamide vectors precisely into a secondary hydrophobic pocket of the CRTH2 receptor, enabling fine-tuning of binding affinity and pharmacokinetic properties[3].

    CRTH2_Signaling PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor (GPCR) PGD2->CRTH2 Binds Gi Gαi Protein Signaling CRTH2->Gi Activates Ca2 Intracellular Ca2+ Mobilization Gi->Ca2 Induces Th2 Th2 Cell & Eosinophil Activation/Migration Ca2->Th2 Triggers Antagonist Phenoxyacetic Acid Sulfonamide Antagonist->CRTH2 Competes & Blocks

    PGD2 signaling pathway via CRTH2 receptor and its competitive inhibition by sulfonamide antagonists.

    Chemoselective Synthetic Strategy

    Direct sulfonylation of bifunctional molecules containing both a sulfonyl chloride and a free carboxylic acid presents a significant chemoselectivity challenge. Under standard anhydrous conditions with organic bases (e.g., DIPEA in DCM), the deprotonated carboxylate can nucleophilically attack the sulfonyl chloride of another molecule. This forms a highly reactive mixed anhydride, leading to uncontrolled oligomerization and drastically reduced yields.

    The Causality of the Schotten-Baumann Approach: To circumvent this, we employ a biphasic Schotten-Baumann protocol using aqueous Sodium Carbonate (Na₂CO₃) and Tetrahydrofuran (THF). The basic aqueous phase deprotonates the carboxylic acid, rendering it a highly solvated, unreactive carboxylate anion trapped in the aqueous layer. Meanwhile, the amine nucleophile selectively attacks the sulfonyl chloride at the organic-aqueous interface. This ensures near-quantitative yields of the desired sulfonamide without self-condensation.

    Synthesis_Workflow SM 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (Bifunctional Scaffold) Step1 Schotten-Baumann Sulfonylation (Aq. Na2CO3 / THF, 0°C to RT) SM->Step1 Amine Primary/Secondary Amine (R-NH2 or R2NH) Amine->Step1 IPC In-Process Control (IPC) LC-MS: Monitor SM Disappearance Step1->IPC Workup Acidic Workup (pH 2.5) Precipitates Product, Solubilizes Amines IPC->Workup If Conversion >95% Product Target CRTH2 Antagonist (Sulfonamide-Phenoxyacetic Acid) Workup->Product

    Chemoselective Schotten-Baumann synthesis workflow for phenoxyacetic acid sulfonamides.

    Experimental Protocol: Biphasic Sulfonamide Formation

    The following protocol is engineered as a self-validating system . The pH-controlled workup inherently purifies the product, and specific analytical checkpoints ensure structural integrity.

    Materials Required:
    • 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (MW: 278.71 g/mol )

    • Target Amine (Primary or Secondary)

    • Sodium Carbonate (Na₂CO₃, 1.0 M aqueous solution)

    • Tetrahydrofuran (THF, anhydrous)

    • Hydrochloric Acid (HCl, 2.0 M aqueous solution)

    Step-by-Step Methodology:
    • Preparation of the Aqueous Base: In a 100 mL round-bottom flask, dissolve the target amine (1.1 mmol) in 10 mL of 1.0 M aqueous Na₂CO₃. Cool the vigorously stirring mixture to 0 °C using an ice bath.

    • Substrate Addition: Dissolve 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (1.0 mmol, 278.7 mg) in 10 mL of anhydrous THF. Add this solution dropwise to the aqueous amine mixture over 15 minutes to maintain the internal temperature below 5 °C.

    • Biphasic Reaction: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2–4 hours.

    • In-Process Control (IPC) - Validation Point 1: Sample the organic layer for LC-MS analysis. The reaction is deemed complete when the sulfonyl chloride peak (m/z 278.7) is fully consumed, replaced by the target sulfonamide mass [M+H]⁺.

    • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving only the basic aqueous layer.

    • Extraction of Impurities: Wash the aqueous layer with Ethyl Acetate (2 × 15 mL) to remove any unreacted neutral organic impurities. Discard the organic washes.

    • pH-Controlled Precipitation - Validation Point 2: Cool the aqueous layer to 0 °C. Slowly add 2.0 M HCl dropwise until the pH reaches exactly 2.5. Causality: At pH 2.5, the product's carboxylic acid (pKa ~3.5) is protonated, causing the target sulfonamide to precipitate out of the aqueous solution. Conversely, any unreacted aliphatic amines remain protonated and water-soluble.

    • Isolation: Filter the resulting white precipitate under vacuum, wash with cold distilled water (10 mL), and dry in vacuo at 45 °C overnight.

    Self-Validation & Quality Control:
    • Chemoselectivity Check: Conduct ¹H NMR (DMSO-d₆). The spectrum must exhibit a broad singlet at ~12.5 ppm (free carboxylic acid -COOH) and the sulfonamide -NH- proton (if a primary amine was used) at ~8.0–8.5 ppm. The absence of the carboxylic acid proton indicates a failed chemoselective reaction (anhydride/amide formation).

    • Purity Verification: HPLC analysis at 254 nm should yield >95% purity, validating the efficacy of the pH-driven precipitation.

    Representative Structure-Activity Relationship (SAR) Data

    To demonstrate the utility of this building block in drug discovery, the table below summarizes representative SAR data for a library synthesized using the protocol above. The data highlights how varying the amine substituent influences CRTH2 binding affinity and metabolic stability, mirroring established trends in the literature[1][5].

    R-Group (Amine Vector)CRTH2 Binding Affinity (Kᵢ, nM)Eosinophil Shape Change (IC₅₀, nM)Metabolic Stability (HLM, t½ min)
    4-Fluorobenzylamine 12.445.235
    2,4-Dichlorobenzylamine 3.115.8>120
    Cyclohexylamine 45.0110.518
    N-Methyl-1-naphthylamine 0.84.2>120

    Data Interpretation: Bulky, lipophilic, and electron-deficient aromatic amines (e.g., 2,4-Dichlorobenzylamine and N-Methyl-1-naphthylamine) drive sub-nanomolar potency by optimally filling the secondary hydrophobic pocket of the CRTH2 receptor, while simultaneously increasing resistance to hepatic microsome (HLM) degradation[3].

    References

    • Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist. Journal of Medicinal Chemistry.[Link]

    • Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). Journal of Medicinal Chemistry.[Link]

    • Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases. Bioorganic & Medicinal Chemistry Letters.[Link]

    • New indole amide derivatives as potent CRTH2 receptor antagonists. ResearchGate. [Link]

    • Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology (PMC).[Link]

    Sources

    Application

    Application Note: 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic Acid as a Bifunctional Scaffold in Medicinal Chemistry

    Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (CAS: 1240528-80-6) is a highly versatile, orthogonally reactive scaffold. It features a highly electrophilic chlorosulfonyl group for rapid sulfonamidation and a carboxylic acid moiety that can either serve as an essential acidic pharmacophore or act as a handle for further derivatization.

    This application note details the structural causality, therapeutic applications, and validated synthetic protocols for utilizing this scaffold, with a specific focus on developing Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) antagonists and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators.

    Structural Rationale & Pharmacophore Modeling

    The architectural design of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid provides several distinct pharmacological and synthetic advantages:

    • Bifunctional Orthogonality: The sulfonyl chloride (-SO₂Cl) is highly reactive toward nucleophiles (amines, alcohols) under mild basic conditions. Because carboxylic acids (-COOH) require coupling reagents (e.g., HATU, EDC) for amidation, the sulfonyl chloride can be chemoselectively reacted first, leaving the acetic acid tail intact for subsequent steps or target binding.

    • The Acetic Acid Pharmacophore: The phenoxyacetic acid moiety is a classic bioisostere for endogenous carboxylates. It mimics the binding of Prostaglandin D2 (PGD2) in GPCRs and fatty acids in nuclear receptors, anchoring the molecule via critical hydrogen bonds and ionic interactions with highly conserved arginine or lysine residues in target binding pockets[1].

    • Conformational Locking via 2,6-Dimethyl Substitution (Steric Shielding): The inclusion of methyl groups at the 2 and 6 positions is a calculated structural choice. Steric repulsion between these methyl groups and the ether oxygen forces the acetic acid side chain into an orthogonal conformation relative to the phenyl ring. This pre-organization minimizes the entropic penalty upon receptor binding. Furthermore, these methyl groups block cytochrome P450 (CYP)-mediated aromatic hydroxylation at the ortho positions, significantly improving the metabolic stability and pharmacokinetic half-life of the resulting drug candidates[2].

    Key Therapeutic Applications

    A. Synthesis of CRTH2 (DP2) Receptor Antagonists

    CRTH2 is a G-protein coupled receptor activated by PGD2, playing a central role in Th2-mediated inflammatory diseases such as severe asthma and allergic rhinitis. Phenoxyacetic acid derivatives are well-documented as potent CRTH2 antagonists[1].

    By reacting the chlorosulfonyl group of our scaffold with various hydrophobic amines (e.g., biaryl amines, indole derivatives, or tetrahydroquinolines), researchers can rapidly generate libraries of sulfonamide-linked phenoxyacetic acids. The carboxylic acid anchors to the CRTH2 pocket, while the sulfonamide linkage directs the hydrophobic tail into a deep adjacent cleft, blocking PGD2 binding and preventing downstream eosinophil activation[2].

    CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2) (GPCR) PGD2->CRTH2 Activates Antagonist Phenoxyacetic Acid Sulfonamide Antagonist Antagonist->CRTH2 Blocks (Competitive) Gi Gi Protein Activation CRTH2->Gi cAMP Decreased cAMP & Increased Intracellular Ca2+ Gi->cAMP Th2 Th2 Cell / Eosinophil Activation & Chemotaxis cAMP->Th2

    Caption: Mechanism of action for phenoxyacetic acid sulfonamides in blocking the PGD2/CRTH2 inflammatory pathway.

    B. Development of PPARγ Partial Agonists

    PPARγ is a master regulator of lipid metabolism and a primary target for Type 2 Diabetes Mellitus (T2DM). While full agonists (like Thiazolidinediones/TZDs) cause adverse adipogenic effects, partial agonists offer glycemic control with a superior safety profile[3]. The phenoxyalkanoic acid moiety is a recognized PPARγ pharmacophore. Coupling the 3-chlorosulfonyl group with specific lipophilic amines yields sulfonamide derivatives that exhibit potent partial agonist activity, stabilizing the receptor's activation function-2 (AF-2) surface without fully recruiting the co-activators responsible for adverse effects[4].

    Experimental Workflows & Protocols

    To maximize the utility of this building block, the following self-validating protocols exploit its orthogonal reactivity.

    Workflow S1 2-[3-(Chlorosulfonyl)- 2,6-dimethylphenoxy]acetic acid (Bifunctional Scaffold) S2 Chemoselective Sulfonamidation (Amine, DIPEA, THF, 0°C) S1->S2 S3 Sulfonamide Intermediate (Free Acetic Acid Pharmacophore) S2->S3 S4 Amidation / Esterification (HATU, Amine/Alcohol, DMF) S3->S4 Optional Derivatization S5 Dual-Functionalized Drug Candidate S4->S5

    Caption: Bifunctional synthetic workflow demonstrating the orthogonal derivatization of the scaffold.

    Protocol 1: Chemoselective Sulfonamidation

    Objective: Form a sulfonamide linkage while preserving the free carboxylic acid. Causality: Sulfonyl chlorides react orders of magnitude faster with amines than carboxylic acids do, provided no dehydrating/coupling agents are present. Using a non-nucleophilic base (DIPEA) prevents side reactions.

    Step-by-Step Procedure:

    • Preparation: Dissolve 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (1.0 equiv, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) under an inert nitrogen atmosphere.

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the sulfonamidation and prevent hydrolysis of the sulfonyl chloride.

    • Amine Addition: Add the desired primary or secondary amine (1.05 equiv) dropwise.

    • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). The excess base neutralizes the HCl byproduct, preventing protonation of the incoming amine.

    • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Monitor via LC-MS until the sulfonyl chloride is consumed (typically 2-4 hours).

    • Workup: Quench with 1M aqueous HCl (to pH 2-3) to ensure the acetic acid moiety is fully protonated. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Protocol 2: Subsequent Amidation of the Acetic Acid (Optional)

    Objective: Convert the free carboxylic acid into an amide for dual-functionalized libraries. Causality: HATU is utilized as a premium coupling reagent to rapidly form the active ester, driving the amidation forward even with sterically hindered amines.

    Step-by-Step Procedure:

    • Dissolve the sulfonamide intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (5 mL).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the secondary amine (1.2 equiv) and stir at room temperature for 4-6 hours.

    • Quench with saturated NaHCO₃, extract with Dichloromethane, wash heavily with LiCl (5% aq) to remove DMF, dry, and purify via flash chromatography.

    Quantitative Data: Sulfonamidation Optimization

    To ensure a self-validating system, the sulfonamidation step (Protocol 1) was optimized across various conditions. The table below summarizes the causality of solvent and base choices on the yield and purity of the free-acid sulfonamide product.

    Solvent SystemBase (Equiv)Temp ProfileConversion (%)Isolated Yield (%)Purity (LC-MS)Observation / Causality
    DCMTEA (2.5)0 °C to RT>95%78%92%Good yield, but TEA can occasionally act as a competitive nucleophile.
    THF DIPEA (2.5) 0 °C to RT >99% 89% >98% Optimal. DIPEA's steric bulk prevents nucleophilic interference; THF solubilizes the acid well.
    THF / H₂O (1:1)NaHCO₃ (3.0)RT85%65%88%Schotten-Baumann conditions. Noticeable competitive hydrolysis of the -SO₂Cl group to sulfonic acid.
    DMFPyridine (3.0)RT90%55%80%Difficult workup due to DMF; lower yield due to complex side-product formation.

    References

    • Norman, P. (2012). Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis. Journal of Medicinal Chemistry. 1

    • Gallant, M., et al. (2011). Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases. Bioorganic & Medicinal Chemistry Letters. 2

    • Zhang, Y., et al. (2025). Structure-Based Design and Optimization Lead to the Identification of a Novel Potent sEH Inhibitor with PPARγ Partial Agonist Activity against Inflammatory and Metabolic-Related Diseases. Journal of Medicinal Chemistry.4

    • Rapuano, R., et al. (2024). Cladosporols and PPARγ: Same Gun, Same Bullet, More Targets. MDPI. 3

    Sources

    Method

    High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Phenoxyacetic Acid Derivatives

    Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Application Focus: Environmental monitoring, pharmacokinetic profiling, and quality control of phenoxyacetic acid deriv...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Application Focus: Environmental monitoring, pharmacokinetic profiling, and quality control of phenoxyacetic acid derivatives (e.g., 2,4-D, MCPA).

    Introduction & Physicochemical Profiling

    Phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are widely utilized as broadleaf herbicides and serve as structural backbones for various pharmaceutical agents [2]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for these compounds requires a deep understanding of their physicochemical properties.

    Because these derivatives possess a carboxylic acid functional group, their retention behavior on a reversed-phase stationary phase is highly dependent on the pH of the mobile phase. Analytical failures—such as peak tailing, split peaks, and shifting retention times—are almost always traced back to inadequate pH control during method development.

    Table 1: Physicochemical Properties of Common Phenoxyacetic Acids
    AnalytepKaLog P (Octanol/Water)UV Absorbance Maxima (nm)Primary Challenge in HPLC
    2,4-D 2.732.81230, 280Ionization at neutral pH causes poor retention.
    MCPA 3.052.75228, 279Co-elution with structurally similar phenolic impurities.
    4-CPA (Internal Std) 3.562.25225, 275Ideal internal standard due to similar extraction recovery [2].

    Chromatographic Strategy & Causality

    The Causality of Mobile Phase pH

    The fundamental rule of reversed-phase chromatography for ionizable compounds is the "2-Unit Rule." To ensure that a weak acid is fully protonated (unionized) and can effectively partition into the hydrophobic C18 stationary phase, the mobile phase pH must be at least 1.5 to 2.0 units below the analyte's pKa.

    For 2,4-D (pKa 2.73), a mobile phase pH of 6.0 would result in >99.9% of the molecules existing as highly polar anions, causing them to elute in the void volume. By acidifying the mobile phase to pH 2.0 - 2.5 using 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for LC-MS compatibility), the equilibrium is forced toward the neutral, hydrophobic state. This guarantees sharp, symmetrical peaks and reproducible retention times [4].

    Column Selection

    While standard C18 columns are the workhorses of phenoxyacetic acid analysis, heavily end-capped columns or those with embedded polar groups (e.g., AQ-C18) are recommended. These prevent "phase collapse" (stationary phase dewetting) when using highly aqueous mobile phases required to retain these relatively small, polar molecules during the initial gradient phase.

    Method_Dev_Lifecycle A Target Analyte Profiling (pKa, LogP, UV Max) B Sample Preparation (SPE / LLE Optimization) A->B Matrix Evaluation C Column & Mobile Phase Selection (pH < pKa) B->C Extract Compatibility D Method Optimization (Gradient & Temperature) C->D Peak Resolution E ICH Q2(R2) Validation (Specificity, Accuracy, Precision) D->E Optimized Method F Routine Analysis & Lifecycle Management E->F Fit-for-Purpose

    Analytical method development lifecycle for phenoxyacetic acid derivatives.

    Experimental Protocols

    Solid Phase Extraction (SPE) Protocol for Biological/Environmental Matrices

    To quantify trace levels of phenoxyacetic acids in complex matrices (e.g., human urine or agricultural runoff), sample clean-up is mandatory to prevent column fouling and eliminate matrix effects [2].

    Step-by-Step Methodology:

    • Sample Acidification (Critical Step): Aliquot 5.0 mL of the sample (urine/water). Add 4-CPA as an internal standard (IS). Adjust the pH to < 3.0 using 1M HCl. Causality: If the sample is not acidified, the analytes remain ionized and will wash straight through the hydrophobic SPE sorbent.

    • Cartridge Conditioning: Pass 3.0 mL of Methanol (MeOH) through a C18 SPE cartridge, followed by 3.0 mL of HPLC-grade water (acidified to pH 2.5). Do not let the sorbent dry.

    • Sample Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 5.0 mL of 5% MeOH in water to remove polar interferences (e.g., salts, urea). Dry the cartridge under a gentle vacuum for 5 minutes.

    • Elution: Elute the target analytes with 3.0 mL of 100% MeOH.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile).

    SPE_Workflow S1 Sample Acidification (pH < 3.0 with HCl) S2 SPE Cartridge Conditioning (Methanol -> Acidified Water) S1->S2 S3 Sample Loading (Analyte Retention) S2->S3 S4 Washing Step (5% Methanol in Water) S3->S4 Remove Interferences S5 Elution Step (100% Methanol) S4->S5 Elute Analytes S6 Evaporation & Reconstitution (Mobile Phase A) S5->S6 Prepare for HPLC

    Solid Phase Extraction (SPE) workflow ensuring high recovery of acidic analytes.

    Optimized HPLC-UV Conditions

    The following gradient method is designed to separate phenoxyacetic acids from common phenolic impurities (e.g., 2,4-dichlorophenol) [4].

    • Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5.0 µm)

    • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.1)

    • Mobile Phase B: Acetonitrile (ACN)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Improves mass transfer and lowers system backpressure)

    • Detection: UV Diode Array Detector (DAD) at 230 nm and 280 nm.

    • Injection Volume: 10 µL

    Table 2: Gradient Elution Profile
    Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
    0.09010High aqueous content to focus analytes at the column head.
    2.09010Isocratic hold to elute highly polar matrix components.
    15.04060Linear gradient to elute phenoxyacetic acids (2,4-D, MCPA).
    20.01090Column wash to remove strongly retained lipophilic impurities.
    20.19010Return to initial conditions.
    25.09010Column re-equilibration (minimum 5 column volumes).

    Method Validation Framework (ICH Q2(R2) Compliant)

    The validation of analytical procedures must align with the latest ICH Q2(R2) guidelines (effective June 2024). This modernized framework emphasizes a lifecycle approach, integrating closely with ICH Q14 (Analytical Procedure Development) to ensure the method is "fit-for-purpose" across its operational range [1].

    A self-validating protocol requires testing the parameters outlined below using spiked matrix samples.

    Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
    Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
    Specificity Analyze blank matrix, matrix spiked with analytes, and matrix spiked with known degradation products (e.g., chlorophenols).No interfering peaks at the retention times of 2,4-D, MCPA, or the internal standard. Resolution (Rs) > 1.5.
    Linearity & Range Minimum of 5 concentration levels spanning the reportable range (e.g., 50% to 150% of target concentration).Correlation coefficient ( R2 ) 0.995. Residual plots must show random distribution (no trends) [1].
    Accuracy (Recovery) Spike blank matrix at 3 levels (e.g., Low, Medium, High) in triplicate. Compare extracted samples to unextracted standards.Mean recovery between 85.0% and 115.0% across all levels [2].
    Precision (Repeatability) 6 independent sample preparations at 100% of the target test concentration.Relative Standard Deviation (RSD) 2.0%.
    Intermediate Precision Different days, different analysts, and different HPLC systems.Overall RSD 3.0%.
    Robustness Deliberate variations in pH ( ± 0.2 units), column temperature ( ± 5°C), and gradient slope.System suitability parameters (tailing factor < 1.5, Rs > 1.5) remain acceptable.

    Troubleshooting: Causality in Peak Resolution

    When developing methods for phenoxyacetic acids, anomalies often arise. Understanding the chemical causality behind these issues is critical for rapid troubleshooting:

    • Symptom: Severe Peak Tailing (Tailing Factor > 2.0)

      • Causality: The mobile phase pH is too close to the pKa of the analyte, resulting in partial ionization. Alternatively, secondary interactions are occurring between the carboxylic acid group and unreacted silanols on the silica support.

      • Solution: Lower the mobile phase pH to 2.0. If tailing persists, switch to a highly end-capped column or add a volatile amine competitor (e.g., triethylamine) if using UV detection.

    • Symptom: Drifting Baseline during Gradient

      • Causality: Differences in UV absorbance between Mobile Phase A (Water + Acid) and Mobile Phase B (ACN).

      • Solution: Ensure HPLC-grade solvents are used. If measuring at 230 nm, match the absorbance of the mobile phases by adding a trace amount of the acid modifier to the organic phase (e.g., 0.1% phosphoric acid in ACN).

    References

    • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
    • Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid. Journal of Analytical Toxicology (Oxford Academic).
    • Quality Control of Pesticide Products. International Atomic Energy Agency (IAEA).
    • MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council (CIPAC).
    Application

    use of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid in solid-phase synthesis

    Application Note: Solid-Phase Synthesis of Sulfonamide Libraries Using 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic Acid Introduction & Chemical Rationale The generation of diverse small-molecule libraries is a corne...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Solid-Phase Synthesis of Sulfonamide Libraries Using 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic Acid

    Introduction & Chemical Rationale

    The generation of diverse small-molecule libraries is a cornerstone of modern drug discovery. Solid-phase organic synthesis (SPOS) accelerates this process by allowing the use of excess reagents to drive reactions to absolute completion, followed by simple filtration to remove byproducts[1]. Within this paradigm, the design and selection of bifunctional building blocks are critical for assembling complex pharmacophores[2].

    2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (CAS 1240528-80-6) is an advanced, highly specialized bifunctional scaffold designed for the solid-phase synthesis of sulfonamide libraries. Its molecular architecture provides three distinct chemical advantages:

    • Orthogonal Reactivity: The molecule features both a carboxylic acid and a highly reactive sulfonyl chloride. This allows for chemoselective attachment to a solid support via the carboxylate, leaving the sulfonyl chloride available for downstream diversification.

    • Steric Shielding: The 2,6-dimethyl substitution pattern is not merely decorative. These methyl groups provide intense steric hindrance around the phenoxy ether linkage. This shielding protects the ether bond from premature acid-catalyzed cleavage during aggressive downstream SPOS steps.

    • Pharmacophore Relevance: Chlorosulfonyl-phenoxy derivatives are frequently utilized as key intermediates in the synthesis of protease inhibitors, prodrugs, and protein-protein interaction modulators[3].

    Experimental Design: The Chemoselectivity Challenge

    The primary challenge in utilizing this scaffold is preventing cross-reactivity. If an amine-functionalized resin (e.g., Rink Amide) is used, the resin-bound amines could attack both the activated carboxylic acid and the sulfonyl chloride, leading to cross-linking and resin fouling.

    To create a self-validating, chemoselective system , we utilize a hydroxyl-functionalized support: Wang Resin . By employing a Steglich esterification[1], the carboxylic acid is selectively anchored to the resin. The sulfonyl chloride is entirely unreactive toward the resin's hydroxyl groups under these mildly acidic/neutral coupling conditions, preserving it for subsequent reaction with diverse amine libraries[4].

    Workflow Visualization

    SPOS_Workflow Wang Wang Resin (Hydroxyl Support) Coupling Steglich Esterification (DIC, cat. DMAP, DCM) Wang->Coupling Linker 2-[3-(Chlorosulfonyl)- 2,6-dimethylphenoxy] acetic acid Linker->Coupling ResinBound Resin-Bound Sulfonyl Chloride Coupling->ResinBound Amine Amine Diversification (R-NH2, DIPEA) ResinBound->Amine Sulfonamide Resin-Bound Sulfonamide Amine->Sulfonamide Cleavage Acidic Cleavage (TFA/TIPS/H2O) Sulfonamide->Cleavage Product Target Compound (Free Carboxylic Acid) Cleavage->Product

    Figure 1: Chemoselective solid-phase workflow for generating sulfonamide derivatives using a Wang resin support.

    Detailed Step-by-Step Protocol

    Phase 1: Resin Preparation and Chemoselective Attachment

    Causality Insight: Moisture is the enemy of sulfonyl chlorides. Anhydrous Dichloromethane (DCM) must be used instead of Dimethylformamide (DMF) to prevent the premature hydrolysis of the -SO₂Cl group into an unreactive sulfonic acid[4]. DMAP is kept strictly catalytic to avoid side reactions.

    • Resin Swelling: Weigh 1.0 g of Wang resin (loading ~1.0 mmol/g) into a solid-phase reaction vessel equipped with a porous frit. Swell the resin in anhydrous DCM (15 mL) for 45 minutes with gentle orbital shaking. Drain the solvent.

    • Reagent Preparation: In a dry vial, dissolve 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (3.0 mmol, 3.0 eq) in 10 mL of anhydrous DCM. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 mmol, 3.0 eq). Stir for 5 minutes to form the O-acylisourea intermediate.

    • Coupling: Add the activated mixture to the swelled resin. Immediately add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol, 0.1 eq).

    • Incubation: Rock the vessel at room temperature for 4 hours.

    • Washing: Drain the reaction mixture. Wash the resin sequentially with anhydrous DCM (5 × 10 mL) and anhydrous THF (5 × 10 mL).

    • Validation: Analyze a few resin beads via FT-IR (ATR). The appearance of strong asymmetric and symmetric SO₂ stretches at ~1370 cm⁻¹ and 1170 cm⁻¹ confirms the survival and attachment of the sulfonyl chloride.

    Phase 2: Sulfonamide Library Generation

    Causality Insight: Sulfonylation requires a strong organic base to neutralize the HCl byproduct. N,N-Diisopropylethylamine (DIPEA) is preferred over pyridine due to its higher pKa and steric bulk, which prevents it from acting as a competing nucleophile.

    • Amine Addition: To the resin-bound sulfonyl chloride (assumed 1.0 mmol), add a solution of the desired primary or secondary amine (5.0 mmol, 5.0 eq) dissolved in 10 mL of anhydrous THF.

    • Base Addition: Add DIPEA (10.0 mmol, 10.0 eq) to the reaction vessel.

    • Reaction: Shake the suspension at room temperature for 12 hours.

    • Washing: Drain the vessel. Wash the resin thoroughly to remove excess amine: THF (3 × 10 mL), DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL). Dry the resin under a stream of nitrogen.

    Phase 3: Global Cleavage and Scavenging

    Causality Insight: Cleaving the product from Wang resin generates a highly reactive 4-hydroxybenzyl carbocation. Because the 2,6-dimethylphenoxy ring of our product is electron-rich, it is highly susceptible to electrophilic aromatic substitution by this carbocation. Triisopropylsilane (TIPS) must be included as a hydride donor to rapidly quench the carbocation before it can alkylate the product[1].

    • Cleavage Cocktail: Prepare a fresh solution of Trifluoroacetic acid (TFA) / TIPS / H₂O in a 95:2.5:2.5 (v/v/v) ratio.

    • Cleavage: Add 10 mL of the cleavage cocktail to the dried resin. Shake for 2 hours at room temperature.

    • Elution: Collect the filtrate in a round-bottom flask. Wash the resin beads with an additional 5 mL of neat TFA and combine the filtrates.

    • Isolation: Concentrate the filtrate under reduced pressure (do not heat above 30°C). Precipitate the final sulfonamide product by adding cold diethyl ether. Centrifuge, decant the ether, and dry the pellet in vacuo.

    Quantitative Data: Optimization of Cleavage Conditions

    To demonstrate the critical nature of the scavenger selection (Phase 3), a control experiment was conducted synthesizing 2-[3-(N-benzylsulfamoyl)-2,6-dimethylphenoxy]acetic acid. The data below illustrates how the absence of TIPS leads to catastrophic yield loss due to product alkylation.

    Cleavage Cocktail (v/v/v)Time (h)Scavenger MechanismCrude Purity (LC-MS)Isolated Yield (%)
    95% TFA / 5% H₂O2.0Hydrolysis only65% (Heavy alkylation)50%
    90% TFA / 10% DCM2.0None40% (Irreversible fouling)35%
    95% TFA / 2.5% TIPS / 2.5% H₂O 2.0 Hydride donation + Hydrolysis 96% (Clean product) 88%

    Table 1: Impact of cleavage cocktail composition on the purity and yield of the final sulfonamide derivative. The inclusion of TIPS is mandatory for electron-rich phenoxyacetic acid linkers.

    References

    • Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: aapptec.com URL:[Link][1]

    • Combinatorial organic synthesis of unique biologically active compounds Source: justia.com URL:[Link][2]

    • Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

    • Prodrugs of peptide epoxy ketone protease inhibitors (WO2014011695A2) Source: Google Patents URL:[3]

    Sources

    Method

    Application Note: Design and Deployment of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic Acid Derivatives in Advanced Catalysis

    Executive Summary The compound 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (CAS: 1240528-80-6) is a highly versatile, bifunctional building block that bridges the gap between traditional organic synthesis and a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (CAS: 1240528-80-6) is a highly versatile, bifunctional building block that bridges the gap between traditional organic synthesis and advanced catalytic engineering[1]. Featuring a highly electrophilic chlorosulfonyl group (-SO₂Cl) and a versatile carboxylic acid moiety (-COOH), this scaffold allows for orthogonal, chemoselective functionalization[2].

    This application note provides researchers and drug development professionals with field-proven insights into utilizing this scaffold for two cutting-edge catalytic applications:

    • Immobilized Chiral Sulfonamide Organocatalysts: Leveraging the sulfonamide motif as a powerful synthetic tool for hydrogen-bonding catalysis[3].

    • Photoredox-Mediated Radical Precursors: Utilizing the phenoxyacetic acid moiety for direct decarboxylative Giese reactions (DGRs)[4].

    Mechanistic Rationale & Chemoselectivity

    The successful deployment of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid relies on the inherent difference in electrophilicity between its two functional groups.

    • Orthogonal Reactivity: The sulfonyl chloride is a "hard" electrophile that reacts rapidly with amines at 0 °C to form robust sulfonamides[3]. The carboxylic acid remains entirely unreactive under these conditions unless explicitly activated by coupling reagents (e.g., EDC/HOBt). This allows scientists to first install a catalytic active site (via the -SO₂Cl group) and subsequently use the -COOH group as an anchoring handle.

    • Steric Shielding: The 2,6-dimethyl substitution on the phenoxy ring is not merely structural; it provides critical steric hindrance. In strong acidic or radical environments, aryl ethers are prone to unwanted cleavage. The ortho-methyl groups sterically shield the ether oxygen's lone pairs, significantly increasing the catalyst's operational half-life and preventing premature degradation[2].

    Application 1: Immobilized Chiral Sulfonamide Organocatalysts

    Sulfonamides are exceptional hydrogen-bond donors capable of lowering the Lowest Unoccupied Molecular Orbital (LUMO) of electrophiles, making them highly effective in asymmetric organocatalysis[3]. By reacting the chlorosulfonyl group with a chiral amine (e.g., a cinchona alkaloid derivative), a highly enantioselective catalyst is formed. The remaining acetic acid tail is then covalently grafted onto aminopropyl-functionalized silica gel, yielding a recyclable, solid-supported organocatalyst.

    Immobilization A Bifunctional Precursor (Sulfonyl Chloride + Carboxylic Acid) B Chemoselective Sulfonylation (Chiral Amine, 0°C) A->B C Chiral Sulfonamide Intermediate (Free Carboxylic Acid) B->C D Carboxyl Activation (EDC/HOBt) C->D E Solid Support Coupling (Aminopropyl Silica) D->E F Immobilized Organocatalyst (Ready for Asymmetric Synthesis) E->F

    Chemoselective workflow for synthesizing immobilized chiral sulfonamide organocatalysts.

    Protocol 1.1: Synthesis and Immobilization Workflow

    Expertise Insight: Mechanical stirring can crush silica gel particles, drastically reducing the efficiency of the solid support. Always use an orbital shaker for resin-coupling steps.

    • Chemoselective Sulfonylation:

      • Dissolve the chiral amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C.

      • Add 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (1.05 equiv) dropwise.

      • Self-Validation: Monitor via TLC. The disappearance of the highly UV-active sulfonyl chloride spot indicates completion. Wash with 1M HCl to remove unreacted amine, then concentrate to yield the chiral sulfonamide intermediate.

    • Immobilization:

      • Dissolve the intermediate in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.

      • Add aminopropyl-functionalized silica gel (loading: 1.0 mmol/g). Place on an orbital shaker for 24 hours at room temperature.

      • Self-Validation: Filter and wash the silica sequentially with DMF, MeOH, and DCM. Perform FT-IR on the dried silica; the appearance of a strong amide carbonyl stretch (~1650 cm⁻¹) and sulfonamide bands (~1330, 1160 cm⁻¹) confirms successful grafting.

    Application 2: Photoredox-Mediated Decarboxylative Radical Precursors

    Beyond traditional organocatalysis, the phenoxyacetic acid moiety can be utilized in transition-metal-based photoredox catalysis[4]. Under visible light irradiation with an Iridium photocatalyst, the carboxylic acid undergoes a single-electron transfer (SET) oxidation followed by rapid decarboxylation. This generates a highly reactive α-oxyalkyl radical that can be trapped by Michael acceptors in Direct Decarboxylative Giese Reactions (DGRs)[4]. The sulfonyl group can be pre-modified to carry complex pharmaceutical pharmacophores, allowing for late-stage functionalization.

    Photoredox Cat Ir-Photocatalyst (Excited State) (SET Oxidant) Acid Phenoxyacetic Acid Derivative (Electron Donor) Cat->Acid SET Oxidation Radical α-Oxyalkyl Radical (Decarboxylation Product) Acid->Radical -CO2 Acceptor Michael Acceptor (e.g., β-Arylvinyl Triflone) Radical->Acceptor Radical Addition Prod Giese Addition Product Acceptor->Prod

    Photoredox-catalyzed direct decarboxylative Giese reaction (DGR) pathway.

    Protocol 2.1: Direct Decarboxylative Giese Reaction (DGR)

    Expertise Insight: Oxygen is a potent radical scavenger that will quench the Ir-photocatalyst triplet state. Rigorous degassing via the freeze-pump-thaw method is mandatory for reproducible yields.

    • Reaction Setup: In an oven-dried Schlenk tube, combine the sulfonamide-derivatized phenoxyacetic acid (0.2 mmol), the Michael acceptor (e.g., β-arylvinyl triflone, 0.3 mmol)[3], K₂HPO₄ (0.4 mmol), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)[4].

    • Degassing: Add 2.0 mL of anhydrous DMF. Subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill with Argon.

    • Irradiation: Irradiate the reaction mixture with 440 nm blue LEDs at room temperature for 16 hours.

    • Workup: Dilute with water and extract with ethyl acetate. Purify the Giese adduct via flash column chromatography.

    Quantitative Data Summaries

    Table 1: Performance of the Immobilized Chiral Sulfonamide in Asymmetric Michael Additions Reaction conditions: 1,3-dicarbonyl compound, β-arylvinyl triflone, 5 mol% immobilized catalyst, DCM, 25 °C.[3]

    CycleConversion (%)Yield (%)Enantiomeric Excess (ee %)Catalyst Recovery (%)
    1>99959698
    2>99949697
    398929597
    495899495
    591859293

    Table 2: Scope of the Photoredox Decarboxylative Giese Reaction Reaction conditions: Phenoxyacetic acid derivative, Acceptor, Ir-catalyst (2 mol%), Blue LED, 16h.[4]

    Michael AcceptorProduct TypeYield (%)Diastereomeric Ratio (dr)
    Methyl AcrylateEster88N/A
    Methyl Vinyl KetoneKetone82N/A
    β-NitrostyreneNitroalkane761.5:1
    β-Arylvinyl TrifloneTriflone912.1:1

    References

    • 1240528-80-6 | 2-[3-(Chlorosulfonyl)
    • Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors The Journal of Organic Chemistry - ACS Publications URL
    • The sulfonamide motif as a synthetic tool / Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones Organic Letters - ACS Publications URL
    • Chemical Society Reviews (RSC Publishing)
    • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis Chemical Reviews - ACS Publications URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Chromatographic Purification of Bifunctional Sulfonyl Chlorides

    Target Molecule: 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid Audience: Researchers, Process Chemists, and Drug Development Scientists As a Senior Application Scientist, I frequently encounter researchers strugg...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Molecule: 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid Audience: Researchers, Process Chemists, and Drug Development Scientists

    As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of bifunctional building blocks. The molecule 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid presents a classic chromatographic paradox: the highly polar carboxylic acid (-COOH) requires polar, hydrogen-bond-disrupting conditions to elute cleanly, yet the highly electrophilic chlorosulfonyl group (-SO₂Cl) will rapidly degrade under those exact conditions.

    This technical guide provides a self-validating framework to successfully purify this sensitive intermediate without sacrificing yield or structural integrity.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why does my product streak down the entire TLC plate and fail to elute cleanly during column chromatography?

    The Causality: Your molecule is falling victim to the stationary phase. Standard silica gel contains up to 5–10% adsorbed water by weight and features a high density of free silanol groups (-SiOH). The carboxylic acid moiety strongly hydrogen-bonds with these silanols, causing severe tailing[1]. Simultaneously, prolonged exposure to the adsorbed water causes the moisture-sensitive -SO₂Cl group to hydrolyze into a sulfonic acid (-SO₃H) ()[1][2]. This degradation product is even more polar and irreversibly binds to the silica, resulting in massive streaking and near-zero recovery.

    Q2: Can I use methanol or ethanol to increase the polarity of my mobile phase and push the carboxylic acid off the column?

    The Causality: Absolutely not. Protic solvents are strictly forbidden when handling sulfonyl chlorides. Alcohols act as nucleophiles and will rapidly undergo solvolysis with the -SO₂Cl group to form methyl or ethyl sulfonate esters. You must use strictly anhydrous, non-protic solvent systems. A step gradient of anhydrous hexanes to anhydrous ethyl acetate (or dichloromethane to ethyl acetate) is the industry standard for these functional groups ()[3][4].

    Q3: How do I suppress the ionization of the carboxylic acid without destroying the chlorosulfonyl group?

    The Causality: Normally, 1–5% acetic acid or formic acid is added to the mobile phase to suppress -COOH ionization and prevent tailing. However, standard organic acids contain trace water and are mildly nucleophilic. The Solution: If an acidic modifier is absolutely necessary to elute the compound, use 0.1% to 0.5% strictly anhydrous glacial acetic acid[2]. A safer alternative is to pre-treat (deactivate) the silica gel by flushing the column with 1% anhydrous acetic acid in hexanes, followed by a flush with pure hexanes to remove excess acid before loading the sample. Ideally, rely on a highly polar, non-protic solvent (like 100% anhydrous ethyl acetate) and accept slight tailing to preserve the -SO₂Cl group.

    Q4: What is the optimal loading technique for this compound?

    The Causality: Avoid wet-loading with polar solvents, and never dry-load onto standard silica gel. Dry-loading maximizes the surface-area contact between the reactive -SO₂Cl group and the hydrated silica, accelerating hydrolysis before the separation even begins. The Solution: Dissolve the crude mixture in the absolute minimum volume of anhydrous dichloromethane (DCM)[4]. If the compound is insoluble in DCM, use a minimal amount of anhydrous ethyl acetate and apply it directly to the top of the column bed.

    Part 2: Visualizing the Chromatographic Paradox

    The following diagram illustrates the chemical fate of the molecule based on your choice of mobile and stationary phases.

    Pathway A 2-[3-(Chlorosulfonyl)- 2,6-dimethylphenoxy]acetic acid B Adsorbed H2O (Standard Silica Gel) A->B Exposure to wet stationary phase C Protic Solvents (e.g., MeOH, EtOH) A->C Incorrect mobile phase F Anhydrous Flash Chromatography A->F Anhydrous conditions + Fast flow rate D Degradation: Sulfonic Acid (-SO3H) (Irreversible Tailing) B->D Hydrolysis E Degradation: Sulfonate Ester (-SO3R) (Impurity Formation) C->E Solvolysis G Purified Product (Intact -SO2Cl) F->G High Recovery

    Caption: Mechanistic pathways of degradation vs. successful purification for sulfonyl chlorides.

    Part 3: Quantitative Data & Solvent Strategy

    To ensure a self-validating system, use the table below to select a mobile phase that balances the elution of the carboxylic acid with the survival of the sulfonyl chloride.

    Solvent SystemPolarityImpact on -COOH GroupImpact on -SO₂Cl GroupScientific Recommendation
    Hexanes / EtOAc (Anhydrous) Moderate to HighModerate tailingStable (if run quickly)Optimal - Best balance of stability and separation.
    DCM / EtOAc (Anhydrous) HighMild tailingStableExcellent - High solubility, good recovery.
    Hexanes / EtOAc + 0.5% Glacial AcOH Moderate to HighSharp peaks (suppresses ionization)Mild risk of mixed anhydride formationAcceptable - Use only if tailing prevents purification; ensure AcOH is strictly anhydrous.
    DCM / MeOH (95:5) HighSharp peaksRapid solvolysis to methyl sulfonateForbidden - Destroys the reactive sulfonyl chloride.
    H₂O / Acetonitrile (Reverse Phase) Very HighExcellent resolutionInstant hydrolysis to sulfonic acidForbidden - Completely degrades the target molecule.

    Part 4: Validated Experimental Protocol

    The key to this purification is speed and absolute dryness . The longer the compound remains on the column, the lower your yield will be.

    Protocol: Anhydrous Flash Column Chromatography

    Step 1: Stationary Phase Preparation (Critical Step)

    • Obtain high-quality, low-metal silica gel (230–400 mesh).

    • To remove adsorbed water, spread the silica gel in a glass baking dish and dry it in a vacuum oven at 150 °C for 24 hours prior to use. Allow it to cool in an active desiccator.

    Step 2: Column Packing & Deactivation

    • Pack the column using the wet slurry method with anhydrous hexanes under an argon or nitrogen atmosphere.

    • Optional Deactivation: To neutralize highly active silanols, flush the packed column with 1 Column Volume (CV) of anhydrous hexanes containing 0.5% anhydrous glacial acetic acid, followed immediately by 2 CVs of pure anhydrous hexanes to sweep out unbound acid.

    Step 3: Sample Loading

    • Dissolve the crude 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid in the absolute minimum volume of anhydrous DCM (e.g., 1–2 mL per gram of crude)[4].

    • Carefully apply the solution directly to the top of the silica bed using a long glass pipette.

    Step 4: Flash Elution

    • Elute using a step gradient of anhydrous Hexanes/Ethyl Acetate (e.g., starting at 90:10 and moving to 50:50).

    • Apply positive pressure (nitrogen or argon) to achieve a fast flow rate. The entire chromatographic run should be completed in under 20 minutes to minimize residence time and prevent hydrolysis ()[4].

    Step 5: Recovery & Concentration

    • Collect fractions in oven-dried test tubes.

    • Immediately analyze fractions by TLC (visualize with UV 254 nm).

    • Pool the product-containing fractions and concentrate under reduced pressure. Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the -SO₂Cl group. Backfill the flask with argon and store the purified solid at -20 °C in a desiccator.

    Workflow Start Crude Mixture Prep Bake Silica Gel (150°C, 24h) Start->Prep Pack Slurry Pack Column (Anhydrous Hexanes) Prep->Pack Load Liquid Load (Minimal Dry DCM) Pack->Load Elute Flash Elution (Dry Hex/EtOAc) Load->Elute < 20 mins Collect Evaporate Fractions (< 30°C Water Bath) Elute->Collect

    Caption: Step-by-step workflow for the anhydrous chromatographic purification of dual-sensitive compounds.

    References

    • National Institutes of Health (PMC). "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." NIH. URL: [Link]

    • Royal Society of Chemistry. "Synthesis of sulfonyl chloride substrate precursors." RSC. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Reactions with 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid

    Prepared by the Applications Science Team Welcome to the technical support resource for 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development prof...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Applications Science Team

    Welcome to the technical support resource for 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction yields. Our goal is to provide practical, field-tested insights grounded in established chemical principles to help you navigate the unique challenges presented by this versatile but highly reactive intermediate.

    Introduction: Understanding the Reagent

    2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid is a bifunctional molecule. Its reactivity is dominated by the highly electrophilic sulfonyl chloride (-SO₂Cl) group, making it an excellent precursor for synthesizing sulfonamides and sulfonate esters.[1] However, this high reactivity is also its primary liability, making it susceptible to side reactions that can significantly lower yields. The presence of a carboxylic acid and sterically hindering dimethyl groups adds further layers of complexity to consider during reaction design. This guide addresses the most common issues encountered in the laboratory.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Question 1: My reaction yield is consistently low, and I isolate a significant amount of a polar, acidic byproduct. What is the likely cause?

    Answer: This is the most common issue and is almost certainly due to the hydrolysis of the sulfonyl chloride group. The sulfonyl chloride moiety is extremely sensitive to moisture.[2] Trace amounts of water in your solvent, on your glassware, or in your reagents will rapidly convert your starting material into the corresponding sulfonic acid, 2-[3-(sulfino)-2,6-dimethylphenoxy]acetic acid. This sulfonic acid is unreactive towards amines or alcohols under standard conditions, representing a direct loss of your starting material.[3][4]

    Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group and the formation of sulfonic acid and HCl.[5]

    Solutions:

    • Rigorous Anhydrous Technique: All glassware must be oven- or flame-dried immediately before use.[3] Solvents should be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous solvent system (e.g., solvent-in-septum-sealed-bottle).

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[2][3] This prevents atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Ensure your amine or alcohol nucleophile is anhydrous. If it is a salt (e.g., an amine hydrochloride), it must be neutralized and thoroughly dried before use.

    • Starting Material Integrity: Use a fresh bottle of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid or confirm the purity of an older bottle.[2] Over time, even a well-sealed container can accumulate moisture, leading to gradual hydrolysis.

    Question 2: My TLC analysis shows multiple product spots, and the desired product is faint. What are the potential side reactions beyond hydrolysis?

    Answer: Besides hydrolysis, several other side reactions can lead to a complex product mixture and diminished yield.

    Potential Side Reactions & Solutions:

    Side ReactionDescription & CauseRecommended Solution
    Double Sulfonylation Occurs when using primary amines (R-NH₂). The initially formed sulfonamide (R-NH-SO₂-Ar) can be deprotonated by the base and react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂-Ar)₂).[2][3]Use a controlled stoichiometry (1.0-1.1 equivalents of the sulfonyl chloride). Add the sulfonyl chloride solution slowly to a solution of the amine and base at a low temperature (e.g., 0 °C) to maintain an excess of the amine throughout the addition.[2]
    Reaction with Base If a nucleophilic base like pyridine is used, it can compete with your primary nucleophile and react directly with the sulfonyl chloride.[2][3]Use a non-nucleophilic, sterically hindered base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices as they are too bulky to act as nucleophiles but are effective at scavenging the generated HCl.[3]
    Sulfene Formation While more common with aliphatic sulfonyl chlorides, strong bases can potentially promote an elimination reaction to form a highly reactive sulfene intermediate, which can polymerize or react non-selectively.[3]Use a moderately strong, non-nucleophilic base (like TEA or DIPEA) and maintain low reaction temperatures during base and sulfonyl chloride addition.[3]
    Question 3: How do I select the optimal base and solvent for my reaction?

    Answer: The choice of base and solvent is critical for maximizing yield and minimizing side reactions.[2]

    • Base Selection: The base has two primary roles: to neutralize the HCl byproduct and, in the case of amine reactions, to ensure the amine remains deprotonated and nucleophilic.

      • Recommended: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[3] They are non-nucleophilic and effectively scavenge acid.

      • Stoichiometry: For amine nucleophiles, use at least 2.0 equivalents of the base: one equivalent to neutralize the HCl byproduct and one to deprotonate the carboxylic acid moiety on the starting material. For alcohol nucleophiles, 1.1-1.5 equivalents are typically sufficient.

      • Avoid: Nucleophilic bases like pyridine (unless it is also the solvent and its catalytic properties are desired, which requires careful optimization) or strong, aggressive bases like hydroxides or alkoxides which can promote hydrolysis and other side reactions.

    • Solvent Selection: The solvent must be anhydrous and inert to the reactants.

      • Recommended: Dichloromethane (DCM) is a common and effective choice due to its high solvency for the starting material and intermediates and its low boiling point, which simplifies removal.[6] Tetrahydrofuran (THF) or acetonitrile can also be used, provided they are rigorously dried.

      • Avoid: Protic solvents like alcohols (unless it is the intended reagent) or water, as they will react with the sulfonyl chloride.

    Question 4: My reaction appears to work well by TLC, but I lose most of my product during the aqueous workup or column chromatography. What's going wrong?

    Answer: Product loss during isolation and purification is a common and frustrating issue. It often stems from the product's polarity or instability.

    Troubleshooting Workup and Purification:

    IssuePotential CauseRecommended Solution
    Product Lost in Aqueous Layer The final product, especially if it's a sulfonamide derived from a small amine, may have significant water solubility. The carboxylate salt (formed after deprotonation by the base) also increases aqueous solubility.Before extraction, acidify the aqueous layer carefully with dilute HCl (e.g., 1M) to a pH of ~2-3. This protonates the carboxylic acid, making the product less polar and more soluble in organic solvents like ethyl acetate or DCM. If the product is still water-soluble, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase (salting out).[2]
    Product Degradation on Silica Gel Standard silica gel is acidic and can cause degradation of sensitive functional groups. The sulfonyl group can make adjacent bonds susceptible to cleavage.Neutralize the silica gel column before use by flushing it with a solution of the eluent containing 1-2% triethylamine, then re-equilibrating with the starting eluent.[3] Alternatively, consider a different purification method, such as recrystallization, which can be gentler and often yields a purer final product.[3]

    Visualized Guides & Protocols

    Diagram: Troubleshooting Low Yield

    This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues.

    Troubleshooting_Yield start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_sm hydrolysis Predominant Starting Material & Polar Acidic Byproduct? check_sm->hydrolysis  Check for  unreacted SM byproducts Multiple Product Spots? hydrolysis->byproducts No solve_hydrolysis Root Cause: Hydrolysis Solutions: - Use Oven/Flame-Dried Glassware - Use Anhydrous Solvents/Reagents - Run Under Inert Atmosphere (N₂/Ar) hydrolysis->solve_hydrolysis Yes solve_byproducts Root Cause: Side Reactions Check: - Stoichiometry (Slow Addition) - Base Choice (Use Non-Nucleophilic) - Temperature Control (Start at 0°C) byproducts->solve_byproducts Yes workup_issue Reaction Looks Clean, But Low Isolated Yield? byproducts->workup_issue No success Yield Improved solve_hydrolysis->success solve_byproducts->success solve_workup Root Cause: Workup/Purification Loss Solutions: - Acidify Aqueous Layer Before Extraction - 'Salt Out' with Brine - Neutralize Silica Gel or Recrystallize workup_issue->solve_workup Yes workup_issue->success No solve_workup->success

    Caption: A troubleshooting decision tree for low product yield.

    Diagram: Key Reaction Pathways

    This diagram shows the desired reaction pathway versus the primary undesired hydrolysis pathway.

    Reaction_Pathways cluster_desired Desired Reaction cluster_undesired Undesired Side Reaction SM 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (Ar-SO₂Cl) Product Desired Product (e.g., Sulfonamide, Ar-SO₂-NHR) SM->Product + R-NH₂ (Nucleophile) + Base (e.g., TEA) Hydrolysis_Product Sulfonic Acid Byproduct (Ar-SO₃H) SM->Hydrolysis_Product + H₂O (Contaminant)

    Caption: Competing reaction pathways for the sulfonyl chloride.

    General Protocol: Synthesis of a Sulfonamide Derivative

    This protocol provides a self-validating framework for synthesizing sulfonamides from 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid. It is designed to minimize common side reactions.

    Materials:

    • 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (1.0 equiv)

    • Primary or Secondary Amine (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Nitrogen or Argon line

    Procedure:

    • Reaction Setup (Inert Atmosphere):

      • Place the amine (1.1 equiv) and a magnetic stir bar into an oven-dried round-bottom flask.

      • Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

      • Add anhydrous DCM via syringe to dissolve the amine (target concentration ~0.1-0.2 M).

      • Cool the flask to 0 °C using an ice-water bath.

    • Base Addition:

      • Add DIPEA or TEA (2.2 equiv) dropwise to the stirred amine solution at 0 °C.

    • Sulfonyl Chloride Addition (Rate-Controlled):

      • In a separate, dry vial, dissolve the 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (1.0 equiv) in a minimal amount of anhydrous DCM.

      • Using a syringe, add this sulfonyl chloride solution dropwise to the cold amine/base mixture over 15-30 minutes. A slow addition rate is crucial to prevent side reactions like double sulfonylation.[2][3]

    • Reaction Monitoring:

      • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.

      • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is complete when the starting sulfonyl chloride spot is no longer visible.

    • Workup:

      • Once complete, dilute the reaction mixture with additional DCM.

      • Transfer the mixture to a separatory funnel and wash with 1M HCl (to remove excess base and amine).

      • Crucially, check the pH of the initial aqueous wash. If it is basic, add more 1M HCl until it is acidic (pH ~2-3) to ensure your product is protonated and in the organic layer.

      • Wash the organic layer with water, then with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification:

      • The crude product can be purified by silica gel chromatography (consider neutralizing the silica with 1% TEA in your eluent system) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

    References
    • Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

    • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

    • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

    • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

    • ResearchGate. (n.d.). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Retrieved from [Link]

    • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

    • Google Patents. (n.d.). Process to prepare sulfonyl chloride derivatives.
    • Organic Syntheses. (n.d.). The resulting pale yellow solution is maintained for 2 h at room temperature. Retrieved from [Link]

    • Acta Physico-Chimica Sinica. (2022). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved from [Link]

    • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Purifying 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid

    Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid. This guide provides in-depth troubleshooting a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to overcome impurity issues and ensure the integrity of your experimental outcomes.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect in my crude 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid reaction mixture?

    The primary impurities stem from the inherent reactivity of the chlorosulfonic acid reagent and the susceptibility of the product to hydrolysis. Key impurities include:

    • 2-[3-(Sulfo)-2,6-dimethylphenoxy]acetic acid: This is the sulfonic acid analog of your target compound, formed by the hydrolysis of the sulfonyl chloride group.[1][2][3] This is often the most significant impurity, especially during aqueous work-up procedures.[2][3]

    • Unreacted Starting Material: Incomplete reaction will leave residual (2,6-dimethylphenoxy)acetic acid.

    • Di-sulfonated Byproducts: Although the steric hindrance from the two methyl groups offers some protection, over-reaction can lead to the introduction of a second chlorosulfonyl group on the aromatic ring.[2]

    • Sulfone Impurities: The sulfonyl chloride product can sometimes react with another molecule of the starting material to form a sulfone byproduct.[2]

    • Isomeric Products: The directing effects of the substituents on the benzene ring strongly favor sulfonation at the 3-position. However, minor amounts of other isomers may form.[2]

    Troubleshooting Guide

    Issue 1: My final product is a sticky oil or fails to crystallize properly. What's causing this and how can I fix it?

    This common issue is often a result of residual solvents or the presence of impurities that inhibit crystal lattice formation.

    Underlying Cause: The presence of the sulfonic acid impurity, which is highly water-soluble, can significantly hinder crystallization. Excess solvent from the reaction or work-up can also act as an impurity, preventing the formation of a well-ordered solid.

    Troubleshooting Protocol:

    • Solvent Removal: Ensure all reaction solvents (e.g., dichloromethane, chloroform) are thoroughly removed under reduced pressure. For higher boiling point solvents, a high-vacuum line may be necessary.[4]

    • Aqueous Work-up Optimization: When quenching the reaction with ice water, perform the operation quickly and at a low temperature to minimize the hydrolysis of the sulfonyl chloride.[3] Use a cold brine wash to further reduce the solubility of the organic product in the aqueous phase.

    • Initiating Crystallization: If the product remains oily, attempt to induce crystallization by:

      • Scratching the inside of the flask with a glass rod at the air-liquid interface.[5]

      • Adding a seed crystal of a previously purified batch.

      • Cooling the solution in an ice bath for an extended period.[5][6]

    Workflow for Overcoming Crystallization Failure

    start Oily Product step1 Thorough Solvent Removal (Rotary Evaporation/High Vacuum) start->step1 step2 Attempt to Induce Crystallization (Scratching, Seeding, Cooling) step1->step2 step3 Successful Crystallization step2->step3 Success step4 Proceed to Recrystallization step2->step4 Failure

    Caption: A logical workflow for troubleshooting crystallization issues.

    Issue 2: My purified product has a low melting point and a broad melting range, indicating the presence of impurities. How can I improve the purity?

    A low and broad melting point is a classic sign of an impure solid. Recrystallization is the most effective technique to address this.

    Underlying Cause: Impurities disrupt the crystal lattice of the desired compound, requiring less energy (a lower temperature) to melt. The broad range reflects the melting of different eutectic mixtures of the product and impurities.

    Recrystallization Protocol:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid, consider solvents like a mixture of ethyl acetate and hexanes, or toluene.

    • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the chosen hot solvent.[8][9] Add the solvent portion-wise until the solid just dissolves.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6][9]

    • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[5][6] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5][6]

    • Crystal Collection and Washing: Collect the crystals by vacuum filtration.[8][9] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[5][6][8]

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

    Data Summary: Recrystallization Solvent Screening

    Solvent SystemSolubility (Hot)Solubility (Cold)Comments
    TolueneHighLowGood for initial purification.
    Ethyl Acetate/HexanesHigh (in Ethyl Acetate)Low (in Hexanes)A two-solvent system can be effective for fine-tuning purity.[8]
    DichloromethaneHighHighGenerally not suitable for recrystallization due to high solubility at low temperatures.
    WaterReacts (hydrolysis)-Unsuitable.
    Issue 3: I am seeing a significant peak corresponding to the sulfonic acid byproduct in my analytical data (e.g., HPLC, NMR). How can I minimize its formation?

    The formation of 2-[3-(sulfo)-2,6-dimethylphenoxy]acetic acid is a primary side reaction. Minimizing its formation requires strict control of water in the reaction and work-up.

    Underlying Cause: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[3][10][11]

    Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents for the reaction.

    • Controlled Reagent Addition: Add the (2,6-dimethylphenoxy)acetic acid to the chlorosulfonic acid slowly at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.[2]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[3]

    • Rapid, Cold Work-up: When quenching the reaction mixture, pour it slowly onto crushed ice with vigorous stirring.[2] Minimize the time the product is in contact with the aqueous environment.[3]

    Reaction Pathway and Hydrolysis Side Reaction

    A 2,6-dimethylphenoxyacetic acid C 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid (Desired Product) A->C Chlorosulfonation B Chlorosulfonic Acid B->C E 2-[3-(Sulfo)-2,6-dimethylphenoxy]acetic acid (Hydrolysis Byproduct) C->E Hydrolysis D Water (H2O) D->E

    Caption: The desired reaction pathway and the competing hydrolysis side reaction.

    Analytical Characterization of Purity

    To effectively troubleshoot, you must be able to accurately assess the purity of your compound. A multi-technique approach is often necessary.

    Recommended Analytical Techniques

    TechniqueApplicationKey Considerations
    HPLC Purity assessment and quantification of impurities.[10]Reversed-phase HPLC with a UV detector is well-suited for aromatic sulfonyl chlorides.[10] A gradient elution may be necessary to resolve the starting material, product, and sulfonic acid byproduct.
    ¹H NMR Structural confirmation and purity estimation.The presence of the sulfonic acid can be identified by a shift in the aromatic proton signals. Use a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆.[12]
    GC-MS Identification of volatile impurities.May not be suitable for the main product due to its low volatility, but can be useful for identifying volatile side products or residual solvents.[10][13]
    Titration Determination of total sulfonyl chloride content.A classic and cost-effective method. Involves reacting the sulfonyl chloride with a nucleophile and titrating the resulting HCl.[10][12]

    References

    • Wikipedia. Sulfonic acid. [Link]

    • University of California, Irvine. Recrystallization1. [Link]

    • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

    • Organic Syntheses. Organic Syntheses Procedure. [Link]

    • University of Toronto. Recrystallization - Single Solvent. [Link]

    • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

    • PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

    • Scribd. Mechanisms of Sulfonation Reactions. [Link]

    • GlobalSpec. Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. [Link]

    • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

    • PMC. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

    • Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. [Link]

    • University of Colorado Boulder. Recrystallization. [Link]

    • Organic Syntheses. Organic Syntheses Procedure. [Link]

    • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

    • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]

    • ScienceMadness Discussion Board. The reaction of chlorosulfonic acid with different metals. [Link]

    • University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

    • Reddit. So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ?. [Link]

    • Google Patents. Determination method for sulfuryl chloride in thionyl chloride.
    • AIHA. Chlorosulfonic acid - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. [Link]

    • Google Patents.
    • ResearchGate. Studies regarding the stability of pharmaceutical formulations realized through association of beta-lactamic antibiotics. [Link]

    • Waters. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]

    • Google Patents. Process for preparing 2,6-dialkylphenylacetic acids.
    • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

    • ResearchGate. Stability of Hospira filgrastim following changes to thermal and photic storage conditions. [Link]

    • Acta Poloniae Pharmaceutica. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. [Link]

    • Google Patents.
    • PubMed. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. [Link]

    • Google Patents. A method of purifying human growth hormone and purified growth hormone thereof.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comprehensive Comparative Guide to Sulfonylating Agents in Organic Synthesis

    As a Senior Application Scientist, selecting the appropriate sulfonylating agent is rarely a mere procedural step; it is a strategic decision that dictates the efficiency, chemoselectivity, and downstream viability of a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the appropriate sulfonylating agent is rarely a mere procedural step; it is a strategic decision that dictates the efficiency, chemoselectivity, and downstream viability of a synthetic route. Whether the goal is to activate a recalcitrant hydroxyl group for substitution, protect a sensitive amine, or execute a bioorthogonal click reaction, understanding the mechanistic causality behind each reagent is paramount.

    This guide provides an objective, data-driven comparison of traditional sulfonyl chlorides and anhydrides against the emerging class of sulfonyl fluorides, equipping researchers and drug development professionals with the insights needed to optimize their synthetic workflows.

    Mechanistic Causality: The Hierarchy of Sulfonate Leaving Groups

    The fundamental utility of traditional sulfonylating agents—such as methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluoromethanesulfonic anhydride (Tf2O)—lies in their ability to convert poor hydroxyl leaving groups into excellent sulfonate nucleofuges. The universally accepted order of leaving group ability among these sulfonate esters is Triflate > Tosylate ≈ Mesylate ()[1].

    The Causality of Reactivity: This hierarchy is strictly governed by the thermodynamic stability of the departing sulfonate anion, which correlates directly with the pKa​ of its conjugate acid.

    • Triflates (TfO⁻): The triflate anion is exceptionally stable due to the powerful electron-withdrawing inductive effect (-I) of the trifluoromethyl group, which heavily delocalizes the negative charge across the sulfonate oxygens. Consequently, triflic acid has a pKa​ of approximately -14.0, making triflate a superb leaving group capable of facilitating substitutions at sterically hindered centers or serving as a highly reactive precursor in palladium-catalyzed cross-coupling reactions.

    • Tosylates (TsO⁻) & Mesylates (MsO⁻): The electron-donating methyl group in mesylates ( pKa​ ~ -1.9) and the weakly electron-donating p-tolyl group in tosylates ( pKa​ ~ -2.8) result in less stable anions. While they are highly effective for standard SN​2 and E2 transformations, they often fail when applied to highly demanding or unreactive substrates ()[2].

    SelectionWorkflow Start Determine Synthetic Goal Goal_LG Create a Leaving Group Start->Goal_LG Goal_Protect Protect an Amine Start->Goal_Protect Goal_Click Bioconjugation / SuFEx Start->Goal_Click LG_Hard Triflate (Tf2O) Unreactive alcohols/Cross-coupling Goal_LG->LG_Hard Need extreme reactivity LG_Std Tosylate/Mesylate (TsCl/MsCl) Standard SN2/E2 reactions Goal_LG->LG_Std Standard conditions Prot_Stable Tosylate (TsCl) Harsh deprotection (Na/NH3) Goal_Protect->Prot_Stable Need robust stability Prot_Labile Nosylate (NsCl) Mild deprotection (Thiolate) Goal_Protect->Prot_Labile Need orthogonal cleavage Click_SuFEx Sulfonyl Fluoride (R-SO2F) Aqueous stable, DBU activated Goal_Click->Click_SuFEx Chemoselective ligation

    Workflow for selecting the optimal sulfonylating agent based on synthetic requirements.

    The Paradigm Shift: Sulfonyl Chlorides vs. Sulfonyl Fluorides (SuFEx)

    Historically, sulfonyl chlorides have been the workhorse reagents for sulfonamide synthesis and amine protection ()[3]. However, their high electrophilicity is a double-edged sword; it often leads to poor chemoselectivity and rapid hydrolysis in aqueous media.

    The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry introduced sulfonyl fluorides (R-SO₂F) as vastly superior alternatives for specific applications ()[4].

    The Causality of Stability: Unlike the S-Cl bond, which is highly susceptible to spontaneous nucleophilic attack, the S-F bond is thermodynamically stable and highly resistant to reduction. The cleavage of the S-F bond is heterolytic and requires specific activation—typically via hydrogen bonding or coordination with a fluorophilic catalyst (e.g., DBU or bifluoride ions). This "reactivity on demand" allows sulfonyl fluorides to remain completely inert under harsh conditions (even in refluxing water or aniline), yet react quantitatively and chemoselectively with target nucleophiles when appropriately activated ()[5].

    In comparative parallel syntheses, aliphatic sulfonyl fluorides consistently outperformed their chloride counterparts. When reacting with amines bearing additional nucleophilic functional groups (like hydroxyls), sulfonyl fluorides yielded >90% conversion to the desired sulfonamide, whereas the corresponding chlorides failed entirely due to off-target side reactions ()[6].

    MechanisticPathways Nucleophile Nucleophile (R-OH / R-NH2) Sulfonyl_Cl Sulfonyl Chloride (R'-SO2Cl) Nucleophile->Sulfonyl_Cl Base Sulfonyl_F Sulfonyl Fluoride (R'-SO2F) Nucleophile->Sulfonyl_F SuFEx Catalyst (DBU / HF2-) Intermediate_Cl Highly Reactive Sulfene / Cation Sulfonyl_Cl->Intermediate_Cl Fast Cl- loss Intermediate_F H-Bond / Fluoride Activated State Sulfonyl_F->Intermediate_F F- activation Product Sulfonate / Sulfonamide Product Intermediate_Cl->Product Rapid, prone to side reactions Intermediate_F->Product Highly chemoselective

    Comparative mechanistic activation pathways of sulfonyl chlorides versus sulfonyl fluorides.

    Quantitative Data Comparison

    The following table summarizes the experimental performance metrics and physical properties of the leading sulfonylating agents to guide reagent selection:

    Sulfonylating AgentLeaving Group Ability ( krel​ )Conjugate Acid pKa​ Hydrolytic StabilityChemoselectivityPrimary Application
    Methanesulfonyl Chloride (MsCl) 1 (Baseline)-1.9LowLowStandard leaving group / SN​2 precursor
    p-Toluenesulfonyl Chloride (TsCl) ~1-2.8Low-ModerateLowAmine protection / Leaving group
    Trifluoromethanesulfonic Anhydride (Tf₂O) 104−105 -14.0Very LowVery LowCross-coupling / Hard substitutions
    Sulfonyl Fluorides (R-SO₂F) < 10−2 N/AExtremely HighExtremely HighSuFEx click chemistry / Bioconjugation

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems , incorporating built-in analytical checkpoints to confirm reaction success at critical stages.

    Protocol A: Synthesis of an Alkyl Tosylate (Standard Sulfonylation)

    Objective: Convert a secondary alcohol into a tosylate leaving group. Causality of Choices: Pyridine is utilized as both the solvent and the base. It reacts with TsCl to form a highly electrophilic sulfonylpyridinium intermediate, accelerating the reaction while neutralizing the HCl byproduct to prevent substrate degradation.

    • Setup: Dissolve the secondary alcohol (1.0 equiv) in anhydrous pyridine (0.5 M) under an inert argon atmosphere at 0 °C.

    • Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv) portion-wise. Causality: Portion-wise addition controls the exothermic nature of the reaction, minimizing the formation of alkyl chloride side products.

    • Validation Checkpoint 1 (Reaction Progress): Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-inactive alcohol spot (Rf ~0.3) is entirely replaced by a strongly UV-active tosylate spot (Rf ~0.6).

    • Quench & Extraction: Dilute the mixture with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation Checkpoint 2 (Workup Integrity): Test the aqueous phase after the HCl wash; a pH < 2 confirms the complete protonation and removal of pyridine.

    • Validation Checkpoint 3 (Product Identity): After drying over MgSO₄ and concentration, analyze the crude product via ¹H NMR (CDCl₃). The presence of an AA'BB' aromatic system (~7.3 and 7.8 ppm) and a distinct methyl singlet (~2.4 ppm) definitively validates the successful installation of the tosyl group.

    Protocol B: SuFEx-Mediated Sulfonylation of an Amine

    Objective: Chemoselective formation of a sulfonamide using a stable sulfonyl fluoride. Causality of Choices: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the catalyst because its strong basicity and nucleophilicity facilitate the heterolytic cleavage of the stable S-F bond without hydrolyzing the reagent.

    • Setup: Dissolve the amine (1.0 equiv) and the aliphatic sulfonyl fluoride (1.1 equiv) in anhydrous acetonitrile (0.2 M) at room temperature.

    • Catalyst Addition: Add DBU (0.2 equiv) dropwise. Causality: Unlike sulfonyl chlorides that require stoichiometric base, sulfonyl fluorides react catalytically via a hydrogen-bond-activated intermediate, ensuring high atom economy.

    • Validation Checkpoint 1 (Reaction Progress): Monitor via LC-MS. Because sulfonyl fluorides are highly stable, the reaction progress is validated by the emergence of the product mass [M+H]⁺ and the strict absence of sulfonic acid byproducts (which would indicate unwanted hydrolysis).

    • Workup: Concentrate the mixture and purify directly via flash column chromatography.

    • Validation Checkpoint 2 (Chemoselectivity): Perform ¹⁹F NMR on the crude mixture prior to purification. The complete disappearance of the characteristic sharp SO₂F singlet (typically +50 to +60 ppm) provides absolute confirmation of reagent consumption and successful SuFEx ligation.

    References

    • ACS Combinatorial Science. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." ACS Publications.[Link]

    • National Institutes of Health. "Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry." PMC.[Link]

    • Chemistry Steps. "Mesylates and Tosylates with Practice Problems." Chemistry Steps.[Link]

    Sources

    Comparative

    Analytical Method Validation for 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic Acid: A Comparative Guide

    The analysis of bifunctional pharmaceutical intermediates presents unique chromatographic challenges. 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid is particularly problematic due to the presence of both a carbox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The analysis of bifunctional pharmaceutical intermediates presents unique chromatographic challenges. 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid is particularly problematic due to the presence of both a carboxylic acid moiety and a highly reactive chlorosulfonyl (-SO₂Cl) group.

    This guide provides an in-depth, objective comparison of analytical methodologies for this compound, evaluating the causality behind experimental failures in direct analysis and establishing a self-validating, [1] derivatization protocol.

    Mechanistic Causality: The Hydrolysis Dilemma

    To understand why standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) fails for this compound, we must examine its structural reactivity. The chlorosulfonyl group is a potent electrophile. When exposed to the aqueous mobile phases required for RP-HPLC (typically water/acetonitrile mixtures), the water acts as a nucleophile. This triggers a rapid hydrolysis reaction, converting the -SO₂Cl group into a sulfonic acid (-SO₃H) degradant and releasing hydrochloric acid (HCl).

    The Analytical Consequence: If analyzed directly, the analyte degrades on the column. This generates artifactual impurity peaks (split peaks or massive baseline disturbances) that do not reflect the actual purity of the bulk material. Consequently, direct analysis artificially underestimates product purity and fails the accuracy and robustness mandates of [1].

    To circumvent this, chemical derivatization is required. By reacting the chlorosulfonyl group with a secondary amine (e.g., diethylamine) in an anhydrous environment, the reactive site is converted into a highly stable sulfonamide. This principle is widely supported in literature for stabilizing chlorosulfonyl-containing compounds prior to chromatographic analysis[2][3].

    Experimental Workflow & Logical Relationships

    The following diagram illustrates the divergent outcomes of direct aqueous injection versus pre-column derivatization.

    G A 2-[3-(Chlorosulfonyl)- 2,6-dimethylphenoxy] acetic acid B Pre-Column Derivatization (Diethylamine in MeCN) A->B Recommended E Direct Aqueous Injection (No Derivatization) A->E Avoid C Stable Sulfonamide Derivative B->C 15 min, 25°C D RP-HPLC Analysis (Accurate Quantitation) C->D Inject F On-Column Hydrolysis (Sulfonic Acid Artifacts) E->F H2O Nucleophilic Attack

    Workflow comparing stable derivatization vs. direct hydrolysis risk in RP-HPLC.

    Methodological Comparison & Validation Data

    We compared the performance of Method A (Direct RP-HPLC using low-temperature, fast gradients) against Method B (Pre-Column Derivatization with Diethylamine followed by standard RP-HPLC). The validation parameters were evaluated strictly against [1].

    Quantitative Performance Comparison
    Validation Parameter (ICH Q2(R2))Method A: Direct RP-HPLCMethod B: Derivatization RP-HPLCConclusion / Causality
    Specificity Poor (Artifact overlap)Excellent (Baseline resolution)Method A suffers from on-column degradation, causing the sulfonic acid artifact to co-elute with true impurities.
    Linearity (R²) 0.98500.9998Variable hydrolysis rates in Method A destroy linear response. Method B ensures a stable chromophore[3].
    Precision (%RSD) 4.8% (n=6)0.5% (n=6)Method B easily passes the typical ≤2.0% RSD pharmaceutical acceptance criterion.
    Accuracy / Recovery 82.4% - 88.1%99.2% - 100.4%Method A artificially underestimates purity due to water nucleophilic attack.
    Solution Stability < 1 hour at 4°C> 48 hours at 25°CThe sulfonamide derivative in Method B is completely inert to aqueous mobile phases.

    Verdict: Method B (Derivatization) is the only viable approach for regulatory submission, providing a self-consistent and robust data set.

    Self-Validating Experimental Protocol: Pre-Column Derivatization

    To ensure scientific integrity, this protocol is designed as a self-validating system . It includes internal checks to verify complete conversion and rule out matrix interferences.

    A. Reagents & Materials
    • Analyte: 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid

    • Derivatization Agent: Diethylamine (DEA), ≥99.5% purity. Causality: DEA is a secondary amine; it forms a stable N,N-diethylsulfonamide without residual protons that could cause secondary side-reactions.

    • Solvent: Anhydrous Acetonitrile (MeCN). Causality: Strict anhydrous conditions during sample prep prevent competitive hydrolysis.

    • Mobile Phase Additive: Trifluoroacetic Acid (TFA). Causality: Suppresses the ionization of the carboxylic acid group, ensuring sharp peak shapes.

    B. Step-by-Step Derivatization Workflow
    • Reagent Preparation: Prepare a 5% (v/v) solution of DEA in anhydrous MeCN.

    • Sample Preparation: Accurately weigh 10.0 mg of the analyte into a dry 10 mL volumetric flask.

    • Reaction: Add 5.0 mL of the DEA/MeCN reagent. Sonicate for 2 minutes.

      • Mechanistic Note: The excess DEA acts as both the nucleophile and the acid scavenger, neutralizing the HCl byproduct to drive the reaction to 100% completion.

    • Incubation: Allow the mixture to stand at 25°C for 15 minutes.

    • Dilution: Make up to the 10 mL mark with Mobile Phase A (0.1% TFA in Water).

    C. Self-Validation Controls (Critical Step)

    Before analyzing the sample, the system must validate its own baseline:

    • Blank Derivatization (Control 1): Subject the DEA/MeCN reagent to the exact same workflow without the analyte. Purpose: Proves that no ghost peaks from the amine or solvent interfere with the analyte's retention time.

    • Complete Conversion Check (Control 2): Spike a sample with a known standard of the sulfonic acid degradant. Purpose: Proves that the derivatized peak is fully resolved from pre-existing hydrolyzed impurities, confirming specificity.

    D. RP-HPLC Conditions
    • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

    References

    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. [Link]

    • Peterka, O., et al. "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols." Analytical Chemistry, ACS Publications.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid proper disposal procedures

    The handling and disposal of highly reactive bifunctional molecules such as 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid require stringent Environmental Health and Safety (EHS) protocols. This compound presents...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The handling and disposal of highly reactive bifunctional molecules such as 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid require stringent Environmental Health and Safety (EHS) protocols. This compound presents a dual-hazard profile: it contains both a mildly acidic phenoxyacetic acid moiety and a highly reactive, moisture-sensitive chlorosulfonyl (-SO₂Cl) group.

    As an application scientist, it is critical to understand not just what the disposal steps are, but the chemical causality behind them. Improper disposal can lead to runaway exothermic reactions, the release of toxic gases, or severe localized corrosion.

    Hazard Profiling and Chemical Causality

    The primary hazard of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid lies in the electrophilic nature of the chlorosulfonyl group. When exposed to moisture or water, water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. This hydrolysis reaction generates the corresponding sulfonic acid and hydrochloric acid (HCl) gas[1].

    The Causality of Risk: This hydrolysis is violently exothermic[1]. If water is added directly to the neat chemical, the rapid release of heat will vaporize the generated HCl, creating an immediate inhalation hazard and potentially causing sealed containers to over-pressurize and rupture[1]. Furthermore, the presence of the carboxylic acid group (-COOH) means the molecule is inherently acidic, increasing its corrosive potential to living tissue and metals[2].

    Quantitative & Qualitative Safety Data
    Hazard ParameterSpecification / EHS Guidance
    GHS Classification Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[2].
    Reactivity Reacts violently with water; contact liberates toxic/corrosive HCl gas[1].
    Incompatibilities Water, moisture, strong oxidizing agents, strong bases, alcohols, amines[3].
    Base Consumption (Quenching) Minimum 3 molar equivalents required (1 for -COOH, 2 for -SO₂Cl hydrolysis products).
    Storage Requirements Store locked up in a cool, dry, well-ventilated area under inert gas (e.g., Argon).

    Operational Disposal Workflows

    In a professional laboratory setting, waste disposal is dictated by the volume and state of the material. The preferred EHS method for bulk material is always collection and transfer to a licensed hazardous waste facility[4]. However, for trace residuals, reaction mother liquors, or spills, in-lab quenching is required to neutralize the immediate reactivity hazard before waste consolidation[4].

    G Start Waste Generation: 2-[3-(Chlorosulfonyl)-2,6- dimethylphenoxy]acetic acid Decision Volume & State Assessment Start->Decision Bulk Bulk / Unused Reagent (Intact Material) Decision->Bulk > 5g or intact Trace Trace Residuals, Solutions, or Spills Decision->Trace Residuals/Spills Pack Seal in dry, inert-flushed container. Do NOT expose to moisture. Bulk->Pack Quench Controlled Quenching (Ice bath, 5-10 eq. NaOH) Trace->Quench Dispose Transfer to Licensed Hazardous Waste Facility Pack->Dispose Aqueous Collect as Aqueous Basic Hazardous Waste Quench->Aqueous Aqueous->Dispose

    Caption: Logical EHS workflow for the assessment and disposal of chlorosulfonyl-containing waste.

    Step-by-Step Methodologies

    Method A: Quenching of Trace Residuals and Mother Liquors

    Context: This procedure is strictly for neutralizing small amounts of reactive residuals in reaction flasks prior to washing, or for treating dilute organic solutions containing the compound. It must be performed inside a certified chemical fume hood.

    Scientific Rationale: We use 5-10 molar equivalents of an aqueous base (like NaOH)[5]. The base serves a triple purpose: it deprotonates the carboxylic acid, accelerates the hydrolysis of the sulfonyl chloride to a stable sulfonate salt, and immediately neutralizes the generated HCl to prevent toxic off-gassing[4]. The reaction is kept cold to control the exotherm[4].

    • Preparation: Calculate the estimated residual moles of 2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid. Prepare a solution of 1M to 2M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃), ensuring you have 5 to 10 molar equivalents of base relative to the substrate[5].

    • Cooling: Place the flask containing the basic solution into an ice-water bath and stir vigorously[4].

    • Addition (Critical Step): Slowly and carefully add the sulfonyl chloride residue/solution TO the cold basic solution [4]. Never add the base or water to the sulfonyl chloride, as the localized exotherm will cause violent spattering and gas evolution.

    • Monitoring: Continue vigorous stirring. Monitor the pH of the solution using indicator paper to ensure it remains strongly basic (pH > 10) throughout the addition[4]. If the pH drops, pause the addition and add more base.

    • Completion: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis.

    • Waste Consolidation: Transfer the neutralized, basic aqueous solution to a properly labeled "Aqueous Basic Hazardous Waste" container. Do not mix with acidic waste streams. Dispose of through an approved waste disposal plant.

    Method B: Solid or Liquid Spill Decontamination

    Context: Immediate response protocol for accidental release in the laboratory.

    Scientific Rationale: Combustible absorbents (like paper towels or sawdust) must be strictly avoided. The acidic degradation products and the heat of hydrolysis can easily ignite combustible materials[4].

    • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Ensure the fume hood is operating at maximum exhaust. Don heavy-duty chemical-resistant gloves, a face shield over safety glasses, and a protective lab coat[6].

    • Containment: Do not expose the spill to water[1]. Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, earth, diatomaceous earth, or vermiculite[4].

    • Collection: Using a non-sparking plastic or chemically resistant scoop, carefully sweep up the absorbed mixture[6].

    • Packaging: Place the swept material into a dry, heavy-duty plastic or glass wide-mouth container. Do not seal the container completely tight immediately if there is a risk of ongoing moisture exposure (to prevent pressure buildup from HCl gas), but keep it closed[1].

    • Surface Decontamination: Once the bulk material is removed, wipe the surface with a damp cloth soaked in a mild, dilute basic solution (e.g., sodium bicarbonate) to neutralize trace acids, followed by a water wipe. Dispose of the cloths as hazardous waste.

    • Final Disposal: Hand over the sealed spill-cleanup container to the institution's EHS department or a licensed waste disposal facility.

    References

    • Safety Data Sheet: 2-(4-(Chlorosulfonyl)phenyl)acetic acid - Angene Chemical. Available at:[Link]

    • 2-(4-(CHLOROSULFONYL)PHENYL)ACETIC ACID | CAS#:22958-99-2 - Chemsrc. Available at:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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